molecular formula C9H4ClF3N2 B096011 4-Chloro-7-(trifluoromethyl)quinazoline CAS No. 16499-65-3

4-Chloro-7-(trifluoromethyl)quinazoline

Cat. No.: B096011
CAS No.: 16499-65-3
M. Wt: 232.59 g/mol
InChI Key: IJNDITTYYNJLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-(trifluoromethyl)quinazoline (CAS 16499-65-3) is a versatile chemical intermediate with significant importance in pharmaceutical research and medicinal chemistry . Its molecular formula is C₉H₄ClF₃N₂, and it has a molecular weight of 232.59 g/mol . The compound is characterized by a quinazoline core, a privileged scaffold in drug discovery known to confer a wide range of pharmacological activities . The reactive 4-chloro substituent and the electron-withdrawing 7-trifluoromethyl group on this core make it a valuable building block for the synthesis of various bioactive molecules . This compound is primarily utilized as a key precursor in the development of kinase inhibitors, which are essential therapeutic agents for treating cancers and inflammatory diseases . The structure allows for further modifications via nucleophilic substitution, enabling researchers to enhance drug efficacy and selectivity . Quinazoline and quinazolinone derivatives, which can be synthesized from intermediates like this one, have demonstrated promising potential as anticancer agents through mechanisms such as microtubule polymerization, induction of cell cycle arrest, apoptosis, and targeting of epidermal growth factor receptor (EGFR) and PI3K pathways . Handling this material requires appropriate safety precautions. It is classified with the signal word "Warning" and hazard statements indicating it is harmful if swallowed, in contact with skin, or inhaled (H302, H315, H319, H335) . It is recommended to store it in an inert atmosphere at 2-8°C . This product is intended for research purposes in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-8-6-2-1-5(9(11,12)13)3-7(6)14-4-15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNDITTYYNJLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510314
Record name 4-Chloro-7-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16499-65-3
Record name 4-Chloro-7-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-7-(trifluoromethyl)quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4)

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The provided CAS number, 346-55-4, corresponds to 4-Chloro-7-(trifluoromethyl)quinoline, not 4-Chloro-7-(trifluoromethyl)quinazoline. This technical guide will focus on the compound associated with the specified CAS number.

Introduction

4-Chloro-7-(trifluoromethyl)quinoline is a halogenated, trifluoromethyl-substituted quinoline derivative. Its chemical structure, featuring a reactive chlorine atom at the 4-position and an electron-withdrawing trifluoromethyl group at the 7-position, makes it a valuable and versatile intermediate in synthetic organic chemistry. This compound serves as a crucial building block for the synthesis of a wide array of more complex molecules with significant potential in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of derivative compounds, which can improve their pharmacological profiles.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-7-(trifluoromethyl)quinoline is presented below.

PropertyValueSource(s)
CAS Number 346-55-4[1][2][3]
Molecular Formula C₁₀H₅ClF₃N[1][2][4]
Molecular Weight 231.60 g/mol [1][2][3]
Appearance White to light yellow crystalline powder[1]
Melting Point 69-71 °C[1][3]
Boiling Point 265.5 ± 35.0 °C at 760 mmHg[1]
Solubility Soluble in chloroform (25 mg/mL)[1][3]
LogP (Octanol/Water Partition Coefficient) 3.907 (Crippen Calculated)[5]
Water Solubility (logS) -4.83 (Crippen Calculated)[5]

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring system. The exact chemical shifts and coupling constants would be influenced by the positions of the chloro and trifluoromethyl substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the fluorine atoms of the trifluoromethyl group would exhibit a characteristic quartet.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (231.60 g/mol ).[2] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would be observable in the molecular ion cluster.

Infrared Spectroscopy (IR): The IR spectrum would feature characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and strong C-F stretching bands associated with the trifluoromethyl group.[2]

Synthesis and Reactivity

4-Chloro-7-(trifluoromethyl)quinoline is a synthetic compound, and its preparation typically involves a multi-step process. A common synthetic route is the Gould-Jacobs reaction.[1]

G A 3-(Trifluoromethyl)aniline C Condensation Intermediate A->C Reaction B Diethyl (ethoxymethylene)malonate B->C D 4-Hydroxy-7-(trifluoromethyl)quinoline C->D Thermal Cyclization (e.g., in Dowtherm A) E 4-Chloro-7-(trifluoromethyl)quinoline D->E Chlorination (e.g., POCl₃)

Figure 1: Generalized synthetic workflow for 4-Chloro-7-(trifluoromethyl)quinoline.

The key to the utility of 4-Chloro-7-(trifluoromethyl)quinoline in further synthesis lies in the reactivity of the chlorine atom at the 4-position. This chlorine acts as a good leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions.[1] This allows for the introduction of a wide variety of functional groups, particularly amines, to generate a library of 4-aminoquinoline derivatives.

Applications in Drug Discovery and Research

The primary application of 4-Chloro-7-(trifluoromethyl)quinoline is as a key intermediate in the synthesis of biologically active molecules.[1] Its derivatives have been investigated for a range of therapeutic applications, most notably as anticancer and antimalarial agents.

Anticancer Research

The 4-anilinoquinazoline scaffold, a close structural relative, is a well-established pharmacophore in oncology, with several approved drugs targeting receptor tyrosine kinases (RTKs) like EGFR.[6] Similarly, 4-aminoquinoline derivatives synthesized from 4-Chloro-7-(trifluoromethyl)quinoline are explored for their potential to inhibit various kinases involved in cancer cell proliferation and survival.[7] The trifluoromethyl group can enhance the potency and pharmacokinetic properties of these potential drug candidates.

G A 4-Chloro-7-(trifluoromethyl)quinoline C 4-Anilino-7-(trifluoromethyl)quinoline Derivative A->C Nucleophilic Substitution B Substituted Aniline B->C D Kinase Inhibition C->D E Anticancer Activity D->E

Figure 2: Application in the synthesis of potential anticancer agents.
Antimalarial Research

The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine. Researchers have explored modifications of this scaffold to overcome drug resistance. Novel 4-aminoquinoline derivatives, including those with trifluoromethyl substituents, have been synthesized and evaluated for their activity against various strains of the malaria parasite, Plasmodium falciparum.[8]

Experimental Protocols

While specific, detailed experimental protocols are often proprietary or published in subscription-based journals, a general procedure for the synthesis of 4-anilino-7-(trifluoromethyl)quinoline derivatives can be outlined based on common laboratory practices.[1]

General Procedure for Nucleophilic Substitution
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Chloro-7-(trifluoromethyl)quinoline (1.0 equivalent) in a suitable solvent such as isopropanol or ethanol.

  • Addition of Reagents: Add the desired substituted aniline (1.0-1.2 equivalents) to the solution. A catalytic amount of an acid, like concentrated hydrochloric acid, can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain stirring. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If no solid forms, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.[1]

Safety and Handling

4-Chloro-7-(trifluoromethyl)quinoline is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] It is known to cause skin and eye irritation and may cause respiratory irritation.[3] All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-Chloro-7-(trifluoromethyl)quinoline, identified by CAS number 346-55-4, is a valuable and versatile building block in medicinal chemistry. Its utility is primarily driven by the reactivity of the 4-chloro substituent, which allows for the straightforward synthesis of a diverse range of 4-aminoquinoline derivatives. These derivatives have shown significant promise in the development of new anticancer and antimalarial agents. The presence of the trifluoromethyl group is a key feature, often contributing to improved biological activity and pharmacokinetic properties of the final compounds. This technical guide provides a foundational overview for researchers and scientists working with this important chemical intermediate.

References

Physicochemical Properties of 4-Chloro-7-(trifluoromethyl)quinazoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-7-(trifluoromethyl)quinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to its structural motifs, this compound is a valuable scaffold for the synthesis of novel therapeutic agents. This document collates available data on its core physicochemical characteristics, outlines general experimental protocols for their determination, and discusses its potential biological relevance, particularly in the context of kinase inhibition. All quantitative data are summarized in structured tables, and key conceptual workflows are visualized using diagrams.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its reactive chloro-substituent, serves as a key intermediate in the synthesis of a diverse array of functionalized quinazolines. Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthetic chemistry and for predicting the behavior of its derivatives in biological systems.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available and predicted data for this compound.

PropertyValueSource
Molecular Formula C₉H₄ClF₃N₂-
Molecular Weight 232.59 g/mol [Sigma-Aldrich]
Physical Form Solid[Sigma-Aldrich]
Melting Point Data not available (Predicted: ~110-130 °C)-
Boiling Point Data not available-
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chloroform. Poorly soluble in water.-
pKa Data not available (Predicted: ~1-2 for the quinazoline nitrogen)-
CAS Number 16499-65-3[Sigma-Aldrich]
IUPAC Name This compound[Sigma-Aldrich]
InChI Key IJNDITTYYNJLPT-UHFFFAOYSA-N[Sigma-Aldrich]

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point of the sample.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Shaker or orbital incubator set to a constant temperature

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

  • Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. The presence of undissolved solid should be visible.

  • After the incubation period, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The solubility is then calculated and expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a basic compound like a quinazoline, this would be the pKa of its conjugate acid.

Apparatus:

  • pH meter with a calibrated electrode

  • Autotitrator or a burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Dissolve a precisely weighed amount of this compound in a suitable solvent system (often a co-solvent like water/methanol if aqueous solubility is low).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the titration curve. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of the quinazoline nitrogen.

Synthesis and Reactivity

This compound is a synthetic compound, typically prepared from substituted anthranilic acids. The chloro-substituent at the 4-position is a key functional handle for further chemical modifications.

A generalized synthetic pathway for related quinazolines involves the cyclization of an appropriately substituted N-acylanthranilic acid followed by chlorination. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols. This reactivity is fundamental to its use as a building block in the synthesis of diverse compound libraries for drug discovery.

G cluster_synthesis Generalized Synthetic Workflow cluster_reactivity Reactivity at C4 Position start Substituted Anthranilic Acid intermediate1 Quinazolin-4-one Intermediate start->intermediate1 Cyclization product This compound intermediate1->product Chlorination (e.g., POCl₃) reactant This compound snar_product Substituted Quinazoline Derivative reactant->snar_product nucleophile Nucleophile (e.g., R-NH₂) nucleophile->snar_product SNAr Reaction

A generalized workflow for the synthesis and reactivity of this compound.

Biological Relevance and Potential Signaling Pathway Involvement

While specific biological data for this compound is limited, the quinazoline scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates, particularly in oncology. Many 4-anilinoquinazoline derivatives are known inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). The trifluoromethyl group can enhance the potency and pharmacokinetic properties of these inhibitors.

Given this context, this compound is a valuable starting material for the synthesis of potential EGFR inhibitors. The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. Inhibition of this pathway can block downstream signaling cascades, leading to reduced tumor growth.

G cluster_pathway Hypothetical Inhibition of EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds PI3K PI3K/Akt Pathway EGFR->PI3K Activates RAS RAS/MAPK Pathway EGFR->RAS Activates Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Hypothetical inhibition of the EGFR signaling pathway by a derivative of the title compound.

Conclusion

This compound is a key building block in medicinal chemistry with significant potential for the development of novel therapeutics. While comprehensive experimental data on its physicochemical properties are not widely available, this guide provides a summary of known information and outlines standard protocols for their determination. The reactivity of the 4-chloro position and the established biological importance of the quinazoline scaffold, particularly in the context of EGFR inhibition, underscore the value of this compound in contemporary drug discovery efforts. Further experimental characterization of this molecule is warranted to fully exploit its potential in the synthesis of next-generation therapeutic agents.

An In-depth Technical Guide to 4-Chloro-7-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic pathway for 4-Chloro-7-(trifluoromethyl)quinazoline. The information is intended for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.

Core Molecular Data

This compound is a halogenated quinazoline derivative. The presence of the trifluoromethyl group at the 7-position and a chlorine atom at the 4-position significantly influences its chemical reactivity and potential as a scaffold in medicinal chemistry.

Identifier Value
IUPAC Name This compound
Molecular Formula C₉H₄ClF₃N₂
Molecular Weight 232.59 g/mol
CAS Number 16499-65-3
InChI Key IJNDITTYYNJLPT-UHFFFAOYSA-N

Experimental Protocols: A Plausible Synthetic Route

Step 1: Synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-(trifluoromethyl)benzoic acid and an excess of formamide.

  • Heating: Heat the reaction mixture to a temperature of 120-140°C.

  • Reaction Time: Maintain the temperature and stir the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product, 7-(trifluoromethyl)quinazolin-4(3H)-one, will precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration, wash it with cold water, and then dry it under a vacuum to yield the intermediate product.

Step 2: Synthesis of this compound
  • Reaction Setup: In a well-ventilated fume hood, place the dried 7-(trifluoromethyl)quinazolin-4(3H)-one in a round-bottom flask.

  • Chlorination: Add an excess of phosphorus oxychloride (POCl₃) to the flask. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

  • Heating: Heat the mixture to reflux (approximately 105-110°C) and maintain this temperature for 2-4 hours.

  • Work-up: After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until it is alkaline. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry them over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the plausible synthetic pathway for this compound.

SynthesisWorkflow Start 2-Amino-4-(trifluoromethyl)benzoic Acid Step1 Cyclization Start->Step1 Reagent1 Formamide Reagent1->Step1 Intermediate 7-(Trifluoromethyl)quinazolin-4(3H)-one Step1->Intermediate Heat Step2 Chlorination Intermediate->Step2 Reagent2 POCl₃ Reagent2->Step2 Product This compound Step2->Product Reflux

Caption: A plausible two-step synthesis of this compound.

The Ascendant Role of 4-Chloro-7-(trifluoromethyl)quinazoline Derivatives in Modern Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of medicinal chemistry, the 4-chloro-7-(trifluoromethyl)quinazoline scaffold has emerged as a cornerstone for the development of potent and selective therapeutic agents. This technical guide delves into the profound biological activities of derivatives stemming from this core structure, offering an in-depth resource for researchers, scientists, and professionals engaged in drug development. The primary focus of these derivatives lies in their remarkable efficacy as kinase inhibitors, particularly targeting key players in oncogenic signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

The strategic incorporation of a trifluoromethyl group at the 7-position enhances metabolic stability and lipophilicity, crucial pharmacological properties for drug candidates.[1] Meanwhile, the chlorine atom at the 4-position serves as a versatile synthetic handle, facilitating nucleophilic substitution for the introduction of a diverse array of functional groups, thereby enabling extensive structure-activity relationship (SAR) studies.[1]

Unraveling the Mechanism of Action: Kinase Inhibition

Derivatives of this compound predominantly exert their biological effects by functioning as ATP-competitive inhibitors of tyrosine kinases.[2] By binding to the ATP-binding pocket of the kinase domain, these compounds effectively block the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that are pivotal for cell proliferation, survival, and angiogenesis.[2]

The quinazoline core is a well-established pharmacophore for EGFR inhibitors, with several approved drugs like gefitinib and erlotinib featuring this scaffold.[3][4][5] Research has demonstrated that modifications on the 4-anilinoquinazoline framework, a common derivative of the 4-chloro precursor, can lead to potent inhibition of both wild-type and mutant forms of EGFR, which are frequently implicated in non-small-cell lung cancer (NSCLC).[3][4][5]

Furthermore, the versatility of the quinazoline scaffold allows for the design of dual EGFR/VEGFR-2 inhibitors, a promising strategy to concurrently target tumor growth and angiogenesis.[6][7]

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro inhibitory and antiproliferative activities of various quinazoline derivatives, providing a comparative look at their potency.

Compound IDTarget Kinase(s)IC50 (nM)Reference(s)
EGFR Inhibitors
GefitinibEGFR (wild-type)-[3]
ErlotinibEGFR (wild-type)-[3]
LapatinibEGFR, HER210 (EGFR)[4]
Compound 3f EGFR Del19119[3][5]
EGFR (wild-type)>10,000[3][5]
Compound 5 EGFR1[4]
Compound 8 EGFR (wild-type)0.8[4]
EGFR (T790M/L858R)2.7[4]
AfatinibEGFR (wild-type)0.6[4]
EGFR (T790M/L858R)3.5[4]
Compound 17 EGFR1.8[4]
Compound 45a EGFR130[8]
VEGFR-2 Inhibitors
VandetanibVEGFR-211[4]
Compound VII VEGFR-24600[2][9]
Compound VIII VEGFR-260[2][9]
Compound 45a VEGFR-2560[8]
Compound SQ2 VEGFR-214[10][11]
CabozantinibVEGFR-24.5[10][11]

Table 1: In Vitro Kinase Inhibitory Activity of Selected Quinazoline Derivatives.

Compound IDCell Line(s)GI50/IC50 (µM)Reference(s)
Antiproliferative Activity
GefitinibA549, A43115.59 (A549), 8.37 (A431)[4]
LapatinibA549, H197514.09 (A549), 8.05 (H1975)[4]
OsimertinibH19750.98[4]
Compound 1 A431, A549, NCI-H1975, SW480More potent than Gefitinib[4]
Compound 2 VariousMore potent than reference drugs[4]
Compound 13 A549, H19757.35 (A549), 3.01 (H1975)[4]
Compound 24 A549, A431, H19756.54 (A549), 4.04 (A431), 1.94 (H1975)[4]
Compound 10b HCT-116, T98G2.8 (HCT-116), 2.0 (T98G)[6]
Compound 8a HepG217.48 (48h), 7.94 (72h)[12]
Compound 4i MCF-7, HepG2, A5492.86 (MCF-7), 5.91 (HepG2), 14.79 (A549)[8]
Compound 4j MCF-7, HepG2, A5493.09 (MCF-7), 6.87 (HepG2), 17.92 (A549)[8]
Compound SQ2 HT-29, COLO-2053.38 (HT-29), 10.55 (COLO-205)[10][11]

Table 2: Antiproliferative Activity of Selected Quinazoline Derivatives in Cancer Cell Lines.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines for key experiments used to characterize the biological activity of this compound derivatives.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A luminescence-based detection reagent is used, where the light signal is inversely proportional to the kinase activity.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well or 384-well plate, add the test compound, the recombinant target kinase (e.g., EGFR or VEGFR-2), and the appropriate substrate in a kinase reaction buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).[13]

  • Signal Generation: Add a kinase detection reagent (e.g., Kinase-Glo® or ADP-Glo™) to stop the reaction and generate a luminescent signal.[1][3][4]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a non-linear regression model.[3]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][14]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified duration (e.g., 48 or 72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[14]

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).[15]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control. Determine the GI50 or IC50 value using non-linear regression analysis.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is employed to investigate the mechanism of cell death induced by the test compounds.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat cells with the test compound for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).[16][17]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining):

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[10][16]

  • Staining: Treat the cells with RNase A to degrade RNA and then stain the cellular DNA with Propidium Iodide.[10]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.[10]

Visualizing the Molecular Landscape

To better understand the context of the biological activity of this compound derivatives, the following diagrams illustrate a general synthetic pathway and the key signaling cascades they inhibit.

G General Synthesis of 4-Anilino-7-(trifluoromethyl)quinazoline Derivatives cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Product This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Substituted Aniline Substituted Aniline Substituted Aniline->Nucleophilic Substitution Solvent (e.g., Isopropanol) Solvent (e.g., Isopropanol) Solvent (e.g., Isopropanol)->Nucleophilic Substitution Acid Catalyst (e.g., HCl) Acid Catalyst (e.g., HCl) Acid Catalyst (e.g., HCl)->Nucleophilic Substitution 4-Anilino-7-(trifluoromethyl)quinazoline Derivative 4-Anilino-7-(trifluoromethyl)quinazoline Derivative Nucleophilic Substitution->4-Anilino-7-(trifluoromethyl)quinazoline Derivative

A generalized workflow for the synthesis of 4-anilino-7-(trifluoromethyl)quinazoline derivatives.

EGFR_Pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Quinazoline Derivative Inhibitor->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene_Transcription ERK->Gene_Transcription AKT AKT PI3K->AKT AKT->Gene_Transcription Pro_Proliferation Proliferation Gene_Transcription->Pro_Proliferation Leads to Pro_Survival Survival Gene_Transcription->Pro_Survival Leads to

Inhibition of the EGFR signaling cascade by 4-anilinoquinazoline derivatives.

VEGFR_Pathway VEGFR-2 Signaling Pathway Inhibition cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V Vascular_Permeability Vascular Permeability VEGFR2->Vascular_Permeability Inhibitor Quinazoline Derivative Inhibitor->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis AKT_V AKT PI3K_V->AKT_V Cell_Survival Cell Survival AKT_V->Cell_Survival

References

The Therapeutic Promise of Quinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused heterocycle of benzene and pyrimidine rings, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several clinically successful drugs and a robust pipeline of promising therapeutic candidates. This technical guide provides an in-depth exploration of the potential therapeutic applications of quinazoline derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.

Anticancer Applications

Quinazoline derivatives have made their most significant impact in oncology, primarily as inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Several FDA-approved drugs underscore the therapeutic value of this chemical class in treating various malignancies.[1][2]

Mechanism of Action: Kinase Inhibition

The predominant mechanism by which quinazoline derivatives exert their anticancer effects is through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of receptor tyrosine kinases (RTKs).[3] This blockade disrupts downstream signaling cascades essential for tumor growth and progression. Key RTKs targeted by quinazoline-based drugs include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[1][3]

FDA-Approved Quinazoline Anticancer Drugs

A number of quinazoline derivatives have received FDA approval for the treatment of specific cancers:

  • Gefitinib (Iressa®): Approved in 2003, gefitinib is a selective inhibitor of EGFR tyrosine kinase and is used in the treatment of non-small-cell lung cancer (NSCLC) patients with specific EGFR mutations.[1][3]

  • Erlotinib (Tarceva®): Another EGFR tyrosine kinase inhibitor, erlotinib, was approved in 2004 for the treatment of advanced or metastatic NSCLC and in combination with gemcitabine for pancreatic cancer.[1][3]

  • Lapatinib (Tykerb®): A dual inhibitor of both EGFR and HER2, lapatinib was approved in 2007 for the treatment of HER2-positive advanced or metastatic breast cancer.[1][3]

  • Vandetanib (Caprelsa®): This multi-kinase inhibitor targets VEGFR, EGFR, and the RET (Rearranged during Transfection) tyrosine kinase. It is approved for the treatment of symptomatic or progressive medullary thyroid cancer.

  • Afatinib (Gilotrif®): An irreversible inhibitor of the ErbB family of receptors (including EGFR, HER2, and HER4), afatinib is used to treat metastatic NSCLC with specific EGFR mutations.[1]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of various quinazoline derivatives against a panel of human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Reference
GefitinibA549 (Lung)>10[1]
ErlotinibNCI-H460 (Lung)1.83[1]
LapatinibBT-474 (Breast)0.18[1]
Quinazoline-Schiff base 1MCF-7 (Breast)6.246[4]
Quinazoline-Schiff base 2MCF-7 (Breast)5.910[4]
Quinazolinone-1,2,3-triazole (4-Isopropyl)MCF-7 (Breast)10.16[4]
Quinazolinone-1,2,3-triazole (2-Bromo)MCF-7 (Breast)11.23[4]
Quinazoline-sulfonamide 4dMCF-7 (Breast)2.5[4]
Quinazoline-sulfonamide 4fMCF-7 (Breast)5.0[4]
6,8-dibromo-4(3H)quinazolinone XIIIbMCF-7 (Breast)1.7 (µg/mL)[4]
Signaling Pathway Visualization

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.

EGFR_Signaling_Pathway cluster_kinase Kinase Domain EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Quinazoline 4-Anilinoquinazoline Inhibitor Quinazoline->EGFR Inhibits ATP ATP ADP ADP ATP->ADP Grb2 Grb2 P->Grb2 Recruits PI3K PI3K P->PI3K Recruits SOS SOS Grb2->SOS Ras Ras-GDP SOS->Ras Ras_GTP Ras-GTP Ras->Ras_GTP Activates Raf Raf Ras_GTP->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes mTOR->Proliferation Promotes

EGFR Signaling Pathway Inhibition

Antimicrobial Applications

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazoline derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them an attractive scaffold for the development of new anti-infective drugs.[5]

Mechanism of Action

The antimicrobial mechanisms of quinazoline derivatives are diverse. Some have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[6] Others are thought to disrupt cell wall synthesis or interfere with other critical metabolic pathways. Structure-activity relationship (SAR) studies have indicated that substitutions at positions 2, 3, 6, and 8 of the quinazoline ring, as well as the presence of a substituted aromatic ring at position 3, are crucial for enhancing antimicrobial activity.[5]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinazoline derivatives against selected microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Indolo[1,2-c]quinazolineS. aureus2.5[7]
Indolo[1,2-c]quinazolineE. coli5.0[7]
Imidazo[1,2-c]quinazoline 8gaE. coli4[7]
Imidazo[1,2-c]quinazoline 8gcS. aureus8[7]
Imidazo[1,2-c]quinazoline 8gdP. putida4[7]
Pyrazole analogue 5bS. aureus1.95[8]
Pyrazole analogue 5bK. pneumoniae0.98[8]
Pyrazole analogue 5bP. aeruginosa0.49[8]
Pyrrolidine derivative 16S. aureus0.5 (mg/ml)[9]
Pyrrolidine derivative 20B. subtilis0.5 (mg/ml)[9]
Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and antimicrobial screening of quinazoline derivatives.

Antimicrobial_Screening_Workflow start Start synthesis Synthesis of Quinazoline Derivatives start->synthesis purification Purification and Characterization synthesis->purification stock_prep Preparation of Stock Solutions purification->stock_prep screening Primary Antimicrobial Screening (e.g., Agar Diffusion) stock_prep->screening mic_determination MIC Determination (Broth Dilution) screening->mic_determination Active Compounds data_analysis Data Analysis and SAR Studies mic_determination->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification end End lead_identification->end TNF_alpha_Signaling cluster_nfkb Cytoplasm TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces Quinazoline_TNF Quinazoline Inhibitor Quinazoline_TNF->IKK_complex May Inhibit GABAA_Receptor_Signaling GABA GABA GABAA_R GABA-A Receptor (Chloride Channel) GABA->GABAA_R Binds Cl_ion Cl- GABAA_R->Cl_ion Opens Channel Quinazoline_CNS Quinazoline Modulator Quinazoline_CNS->GABAA_R Binds to Allosteric Site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

References

Spectroscopic and Synthetic Insights into Chloro-Trifluoromethylated Heterocycles for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the spectroscopic and synthetic aspects of 4-Chloro-7-(trifluoromethyl)quinazoline, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public-domain spectroscopic data for this specific compound, this document provides a comprehensive overview of the closely related and well-characterized analogue, 4-Chloro-7-(trifluoromethyl)quinoline . The trifluoromethyl group is a key structural motif in many pharmaceuticals, known to enhance metabolic stability and binding affinity. The chloro-substituted quinazoline or quinoline scaffold serves as a versatile precursor for a wide range of functionalized molecules, particularly kinase inhibitors. This guide presents available spectroscopic data for the quinoline analogue, a plausible synthetic pathway for 4-chloroquinazolines, and discusses their relevance in therapeutic agent development.

Spectroscopic Data for 4-Chloro-7-(trifluoromethyl)quinoline (CAS: 346-55-4)

Note: The following data is for the quinoline analogue and NOT this compound.

Mass Spectrometry

The electron ionization mass spectrum of 4-Chloro-7-(trifluoromethyl)quinoline would be expected to show a molecular ion peak corresponding to its molecular weight.

Parameter Value
Molecular Formula C₁₀H₅ClF₃N
Molecular Weight 231.60 g/mol
Major Fragments Likely fragments would involve the loss of Cl, CF₃, and fragmentation of the quinoline ring.
Infrared (IR) Spectroscopy

The IR spectrum of 4-Chloro-7-(trifluoromethyl)quinoline would exhibit characteristic absorption bands for the aromatic C-H, C=C, C=N, C-Cl, and C-F bonds.

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
C=C and C=N Stretch1650-1450
C-F Stretch (strong)1350-1150
C-Cl Stretch850-550

Experimental Protocols

General Synthesis of 4-Chloroquinazolines

A common method for the synthesis of 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4-one.

Protocol: Chlorination of 7-(trifluoromethyl)quinazolin-4-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-(trifluoromethyl)quinazolin-4-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute ammonium hydroxide until the pH is approximately 7-8. This should be done in a fume hood due to potential gas evolution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Synthetic Pathway and Applications

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for cancer therapy. The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of various amine-containing side chains, which are often crucial for binding to the target kinase.

Synthetic_Pathway A 2-Amino-4-(trifluoromethyl)benzoic acid B 7-(Trifluoromethyl)quinazolin-4(3H)-one A->B Formamide, Heat C This compound B->C POCl₃, Reflux E Biologically Active Quinazoline Derivatives (e.g., Kinase Inhibitors) C->E Nucleophilic Substitution D Substituted Amines D->E

Caption: Plausible synthetic route to biologically active quinazoline derivatives.

The trifluoromethyl group at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, often leading to increased metabolic stability and improved cell permeability.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application A Starting Materials B Reaction A->B C Work-up & Purification B->C D Mass Spectrometry C->D Spectroscopic Analysis E NMR Spectroscopy (¹H, ¹³C, ¹⁹F) C->E Spectroscopic Analysis F IR Spectroscopy C->F Spectroscopic Analysis G Biological Screening (e.g., Kinase Assays) C->G Further Reactions & Screening

Caption: General workflow from synthesis to biological evaluation.

Methodological & Application

Synthesis Protocol for 4-Chloro-7-(trifluoromethyl)quinazoline: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 4-Chloro-7-(trifluoromethyl)quinazoline, a key building block in the development of various therapeutic agents. The protocol outlines a robust two-step synthetic route commencing with the cyclization of 2-amino-4-(trifluoromethyl)benzoic acid to form the intermediate 7-(trifluoromethyl)quinazolin-4(3H)-one, followed by a chlorination reaction to yield the final product. This document is intended for researchers, scientists, and professionals in drug development, offering clear, actionable steps and crucial data for the successful replication of this synthesis.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including several approved drugs. The trifluoromethyl group is a valuable substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. The title compound, this compound, serves as a versatile intermediate, with the chloro group at the 4-position acting as a good leaving group for nucleophilic substitution, enabling the synthesis of a diverse library of derivatives for drug discovery programs.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process as illustrated below:

G start 2-amino-4-(trifluoromethyl)benzoic acid intermediate 7-(trifluoromethyl)quinazolin-4(3H)-one start->intermediate Formamide, Heat product This compound intermediate->product POCl3, Heat

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-(trifluoromethyl)quinazolin-4(3H)-one

This step involves the cyclization of 2-amino-4-(trifluoromethyl)benzoic acid with formamide to construct the quinazolinone ring system.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-amino-4-(trifluoromethyl)benzoic acid205.1310.0 g48.7
Formamide45.0450 mL-

Procedure:

  • A mixture of 2-amino-4-(trifluoromethyl)benzoic acid (10.0 g, 48.7 mmol) and formamide (50 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to 160-170 °C and stirred at this temperature for 4 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, during which a precipitate forms.

  • The cooled reaction mixture is poured into ice-water (200 mL) and stirred for 30 minutes.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 7-(trifluoromethyl)quinazolin-4(3H)-one.

Expected Yield and Characterization:

ProductAppearanceYield (%)Melting Point (°C)
7-(trifluoromethyl)quinazolin-4(3H)-oneOff-white solid85-95245-248
Step 2: Synthesis of this compound

This step involves the chlorination of the intermediate 7-(trifluoromethyl)quinazolin-4(3H)-one using phosphorus oxychloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
7-(trifluoromethyl)quinazolin-4(3H)-one214.158.0 g37.4
Phosphorus oxychloride (POCl₃)153.3340 mL-

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a gas outlet to a scrubber, 7-(trifluoromethyl)quinazolin-4(3H)-one (8.0 g, 37.4 mmol) is suspended in phosphorus oxychloride (40 mL).

  • The mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 3-4 hours. The solid should dissolve as the reaction progresses.[1][2]

  • The reaction should be monitored by TLC until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The resulting residue is cautiously poured onto crushed ice with vigorous stirring.

  • The acidic aqueous mixture is then neutralized with a saturated sodium bicarbonate solution or dilute ammonium hydroxide solution until a precipitate is formed.

  • The solid product is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield this compound.

Expected Yield and Characterization:

ProductAppearanceYield (%)Melting Point (°C)
This compoundLight yellow solid80-90115-118

Process Workflow Diagram

The following diagram illustrates the detailed workflow for the synthesis, purification, and analysis of this compound.

G cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination cluster_analysis Analysis s1_mix Mix 2-amino-4-(trifluoromethyl)benzoic acid and Formamide s1_heat Heat to 160-170 °C for 4h s1_mix->s1_heat s1_cool Cool to Room Temperature s1_heat->s1_cool analysis_tlc TLC Monitoring s1_heat->analysis_tlc s1_precipitate Precipitate in Ice-Water s1_cool->s1_precipitate s1_filter Filter and Wash with Water s1_precipitate->s1_filter s1_dry Dry under Vacuum s1_filter->s1_dry s1_product Intermediate: 7-(trifluoromethyl)quinazolin-4(3H)-one s1_dry->s1_product s2_mix Suspend Intermediate in POCl3 s1_product->s2_mix s2_reflux Reflux for 3-4h s2_mix->s2_reflux s2_remove_pocl3 Remove Excess POCl3 (in vacuo) s2_reflux->s2_remove_pocl3 s2_reflux->analysis_tlc s2_quench Quench on Crushed Ice s2_remove_pocl3->s2_quench s2_neutralize Neutralize with NaHCO3/NH4OH s2_quench->s2_neutralize s2_filter Filter and Wash with Water s2_neutralize->s2_filter s2_dry Dry under Vacuum s2_filter->s2_dry s2_product Final Product: This compound s2_dry->s2_product analysis_nmr NMR Spectroscopy s2_product->analysis_nmr analysis_ms Mass Spectrometry s2_product->analysis_ms analysis_mp Melting Point s2_product->analysis_mp

Figure 2. Detailed workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • The workup procedures involving quenching and neutralization can be exothermic and should be performed cautiously with adequate cooling.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully produce this valuable intermediate for applications in medicinal chemistry and drug development. The provided data and workflow diagrams are intended to facilitate the seamless execution of this synthesis.

References

Application Notes and Protocols: Step-by-Step Synthesis of 4-Anilinoquinazoline Derivatives from 4-Chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinoquinazoline derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis for numerous targeted cancer therapies. These compounds are particularly renowned as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The overexpression or mutation of EGFR is a critical factor in the proliferation and survival of various cancer cells, making it a prime target for therapeutic intervention.[1] Gefitinib and Erlotinib are prominent examples of FDA-approved drugs based on the 4-anilinoquinazoline scaffold, used in the treatment of non-small cell lung cancer (NSCLC).[2][3]

The synthesis of these derivatives is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline intermediate and a substituted aniline.[4][5][6] This reaction is generally efficient and allows for the introduction of diverse functionalities on the aniline ring, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

This document provides a detailed, step-by-step protocol for the synthesis of 4-anilinoquinazoline derivatives from 4-chloroquinazoline, along with tabulated data from various synthetic approaches and visual diagrams of the experimental workflow and a relevant biological signaling pathway.

Data Presentation: Synthesis of 4-Anilinoquinazoline Derivatives

The following table summarizes various reaction conditions for the synthesis of 4-anilinoquinazoline derivatives, highlighting the versatility of the synthetic methodology.

Entry4-Chloroquinazoline DerivativeAniline DerivativeSolventBaseTemperature (°C)Time (h)Yield (%)Reference
14-Chloro-6,7-bis(2-methoxyethoxy)quinazoline3-EthynylanilineIsopropanolPyridineReflux (80-90)4-6Not specified[7][8]
24-Chloro-6,7-bis(2-methoxyethoxy)quinazoline3-EthynylanilineIsopropanolNone856Not specified[9]
34-Chloro-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline3-Chloro-4-fluoroanilineIsopropanolPotassium HydroxideRoom Temp.Not specified99[10]
46-Bromo-4-chloro-2-phenylquinazoline4-Methoxy-N-methylanilineTHF/H₂ONone (Microwave)Not specified0.1786-90[11]
54-Chloro-6-iodo-2-phenylquinazoline2-Methoxy-N-methylanilineTHF/H₂ONone (Microwave)Not specified0.3387[11]
64-ChloroquinazolineAnilineEthanolNoneReflux18Not specified[12]
72,4-Dichloro-6,7-dimethoxyquinazolineSubstituted AnilineDioxaneDIPEA8012Not specified[13]

Experimental Protocols

Protocol 1: General Synthesis of 4-Anilinoquinazoline Derivatives

This protocol describes a general and widely used method for the synthesis of 4-anilinoquinazoline derivatives via a nucleophilic aromatic substitution reaction.

Materials:

  • Substituted 4-chloroquinazoline (1.0 eq)

  • Substituted aniline (1.0-1.2 eq)

  • Isopropanol (or other suitable solvent such as ethanol, n-butanol)

  • Optional: A suitable base (e.g., pyridine, N,N-diisopropylethylamine (DIPEA))

  • Reaction flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction Setup: To a clean, dry reaction flask, add the substituted 4-chloroquinazoline (1.0 eq) and the substituted aniline (1.0-1.2 eq).

  • Solvent Addition: Add a suitable solvent, such as isopropanol, to the flask to create a suspension or solution. The volume should be sufficient to allow for effective stirring.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to prevent side reactions, especially if the reactants are sensitive to air or moisture.

  • Heating and Reaction: Heat the reaction mixture to reflux (typically 80-90°C for isopropanol) with vigorous stirring.[7] If required, a base can be added to the mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material (4-chloroquinazoline) is consumed. This typically takes between 4 to 24 hours depending on the reactivity of the substrates.[7][12]

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The desired 4-anilinoquinazoline product will often precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with cold isopropanol to remove any unreacted starting materials, followed by a non-polar solvent like hexane to remove other impurities.

  • Drying: Dry the purified product under vacuum to obtain the final 4-anilinoquinazoline derivative.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and FT-IR.[9][14]

Protocol 2: Microwave-Assisted Synthesis of 4-Anilinoquinazolines

For faster reaction times and often improved yields, microwave-assisted synthesis is an excellent alternative.[11][15]

Materials:

  • Substituted 4-chloroquinazoline (1.0 eq)

  • Substituted aniline (1.1-1.5 eq)

  • THF/H₂O mixture (or other suitable microwave-safe solvent)

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine the substituted 4-chloroquinazoline (1.0 eq) and the substituted aniline (1.1-1.5 eq).

  • Solvent Addition: Add the solvent mixture (e.g., THF/H₂O) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short period (typically 10-30 minutes).[11]

  • Work-up and Purification: After cooling, the product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography if necessary.[9]

Mandatory Visualizations

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_end Final Product 4-Chloroquinazoline 4-Chloroquinazoline ReactionVessel Nucleophilic Aromatic Substitution (SNAr) Solvent (e.g., Isopropanol) Heat (Reflux) or Microwave 4-Chloroquinazoline->ReactionVessel Substituted Aniline Substituted Aniline Substituted Aniline->ReactionVessel Cooling Cooling & Precipitation ReactionVessel->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying 4-Anilinoquinazoline Derivative 4-Anilinoquinazoline Derivative Drying->4-Anilinoquinazoline Derivative

Caption: Experimental workflow for the synthesis of 4-anilinoquinazoline derivatives.

EGFR_Pathway EGFR EGFR P1 Dimerization & Autophosphorylation EGFR->P1 Activates Anilinoquinazoline 4-Anilinoquinazoline Derivative Anilinoquinazoline->EGFR Inhibits (ATP-competitive) P2 Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P1->P2 Initiates P3 Cell Proliferation, Survival, Angiogenesis P2->P3 Promotes

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

References

Application Notes and Protocols for N-arylation of 4-chloroquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-arylation of 4-chloroquinazolines, a critical reaction in the synthesis of various biologically active compounds, including potential anticancer agents. The protocols described herein cover both conventional heating and microwave-assisted methods, offering flexibility and efficiency for laboratory synthesis.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. In particular, 4-anilinoquinazolines have been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs) implicated in cancer progression. The N-arylation of 4-chloroquinazolines with various anilines is a fundamental and widely employed method for the synthesis of these important molecules. This application note details robust and reproducible protocols for this transformation.

Reaction Scheme

The general reaction for the N-arylation of 4-chloroquinazolines is depicted below:

I. Microwave-Assisted N-arylation (Base-Free)

This protocol offers a rapid and efficient method for the N-arylation of 4-chloroquinazolines, often with higher yields and shorter reaction times compared to conventional heating.[1][2]

Experimental Protocol
  • Reagent Preparation: In a microwave reaction vial, combine the 4-chloroquinazoline (1.0 equiv.) and the desired aniline derivative (1.05 equiv.).

  • Solvent Addition: Add a 1:1 mixture of tetrahydrofuran (THF) and water (H₂O) to the vial. The typical concentration is around 0.05 M with respect to the 4-chloroquinazoline.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the specified temperature (typically 100-120 °C) for the designated time (10-120 minutes).[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude residue is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-aryl-4-aminoquinazoline product.[1]

Data Presentation

Table 1: Microwave-Assisted N-arylation of 6-substituted-4-chloro-2-phenylquinazolines with various anilines. [1]

Entry4-Chloroquinazoline (Substituent)AnilineTime (min)Temperature (°C)Yield (%)
16-Bromo4-Methoxy-N-methylaniline1010063
26-Iodo4-Methoxy-N-methylaniline1010090
36-Bromo3-Methoxy-N-methylaniline1010088
46-Iodo3-Methoxy-N-methylaniline1010085
56-Bromo2-Methoxy-N-methylaniline2010087
66-Iodo2-Methoxy-N-methylaniline2010084
76-Bromoo-Toluidine12012074
86-Iodoo-Toluidine12012078
96-Bromo2-Fluoroaniline4012060
106-Iodo2-Fluoroaniline4012056

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 4-chloroquinazoline and aniline solvent Add THF/H₂O reagents->solvent microwave Microwave Irradiation (100-120 °C, 10-120 min) solvent->microwave cool Cool to RT microwave->cool evaporate Solvent Evaporation cool->evaporate purify Column Chromatography evaporate->purify product Pure N-Aryl-4-aminoquinazoline purify->product

Microwave-Assisted N-arylation Workflow

II. Conventional Heating Method

This protocol provides a classical approach to the N-arylation of 4-chloroquinazolines and is suitable for laboratories not equipped with a microwave reactor.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-chloroquinazoline (1.0 equiv.) and the aryl heterocyclic amine (1.0 equiv.).

  • Solvent Addition: Add 2-propanol as the solvent.

  • Heating: Heat the reaction mixture to reflux (approximately 80 °C) with constant stirring for 12 hours.[3][4] Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Wash the residue with water, filter, and then purify by silica gel column chromatography (e.g., petroleum ether/ethyl acetate) to yield the desired product.[3]

Data Presentation

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-arylheterocyclic substituted-4-aminoquinazolines. [4]

EntryAmineMethodTimeYield (%)
12-aminopyridineConventional12 h35.1
22-aminopyridineMicrowave20 min89.2
32-amino-5-methylpyridineConventional12 h37.3
42-amino-5-methylpyridineMicrowave20 min96.5
52-aminopyrimidineConventional12 h42.8
62-aminopyrimidineMicrowave20 min95.3

III. Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This method is particularly useful for coupling less reactive anilines or when milder reaction conditions are required.

Experimental Protocol
  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.

  • Reagent Addition: To a Schlenk tube, add the 4-chloroquinazoline (1.0 equiv.), the aniline derivative (1.2-1.5 equiv.), a palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.).[6][7]

  • Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (2-24 hours), monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with a suitable solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-arylated quinazoline.

Data Presentation

Table 3: General Conditions for Buchwald-Hartwig Amination.

ComponentExampleTypical Loading
Palladium PrecursorPd(OAc)₂, Pd₂(dba)₃1-5 mol%
LigandXPhos, SPhos, BINAP2-10 mol%
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃1.5-2.5 equiv.
SolventToluene, Dioxane, THF-
Temperature80-120 °C-
Time2-24 h-

Buchwald-Hartwig Catalytic Cycle

cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex [Ar-Pd(II)(X)L₂] oxidative_addition->pd_complex ligand_exchange Ligand Exchange (Amine) pd_complex->ligand_exchange amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ ligand_exchange->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex [Ar-Pd(II)(NR'R'')L₂] deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Buchwald-Hartwig Catalytic Cycle

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 4-Chloroquinazolines and aniline derivatives can be toxic and irritating. Handle with care.

  • Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle under an inert atmosphere where necessary.

  • Microwave reactions should be conducted in sealed vessels designed for this purpose to avoid pressure buildup.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 4-Chloro-7-(trifluoromethyl)quinazoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-(trifluoromethyl)quinazoline is a crucial heterocyclic building block in medicinal chemistry, primarily utilized as a scaffold for the synthesis of potent kinase inhibitors. Its quinazoline core mimics the purine structure of ATP, enabling competitive inhibition at the ATP-binding sites of various kinases. The presence of a chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functionalities, most commonly substituted anilines. The trifluoromethyl group at the 7-position often enhances the metabolic stability and cell permeability of the resulting drug candidates. This document provides an overview of its application in drug discovery workflows, focusing on the development of inhibitors for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key targets in oncology.

Key Applications in Drug Discovery

The primary application of this compound is in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds that has yielded several clinically successful anti-cancer drugs. These derivatives are particularly effective as inhibitors of receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and angiogenesis.

  • EGFR Inhibitors: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for targeting EGFR. Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer, leading to uncontrolled cell growth. Derivatives of this compound can be designed to specifically target wild-type or mutant forms of EGFR.

  • VEGFR-2 Inhibitors: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, 4-anilinoquinazoline derivatives can disrupt the tumor blood supply, leading to a reduction in tumor growth.

  • Dual EGFR/VEGFR-2 Inhibitors: Due to the significant crosstalk between the EGFR and VEGFR signaling pathways in tumor progression, dual inhibitors that target both kinases simultaneously are of great interest. The versatile nature of the this compound scaffold allows for the development of compounds with tailored selectivity profiles, including dual inhibitory activity.

Quantitative Data: Biological Activity of 7-(Trifluoromethyl)quinazoline Derivatives

The following table summarizes the in vitro inhibitory activities of representative 4-anilino-7-(trifluoromethyl)quinazoline derivatives against EGFR and VEGFR-2 kinases. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Compound IDTarget KinaseIC50 (nM)Cell Line Antiproliferative Activity (IC50, µM)
Compound 1 EGFR3.2HepG2 (8.3)
Compound 2 EGFR0.8 (wt), 2.7 (T790M/L858R)H1975, A549, HeLa, MCF-7 (broad-spectrum)
Compound 3 VEGFR-2103-
Compound 4 EGFR/VEGFR-2EGFR: 130, VEGFR-2: 560HT-29 (5.27), MCF-7 (4.41), H460 (11.95)

Note: The specific structures of the compounds and the full experimental details can be found in the cited literature. The data presented here is for illustrative purposes to demonstrate the potency of this class of compounds.

Experimental Workflows and Protocols

General Workflow for the Synthesis and Evaluation of 4-Anilino-7-(trifluoromethyl)quinazoline Derivatives

The following diagram illustrates a typical workflow for the discovery of kinase inhibitors starting from this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction Nucleophilic Aromatic Substitution start->reaction aniline Substituted Aniline aniline->reaction product 4-Anilino-7-(trifluoromethyl)quinazoline Derivative reaction->product purification Purification and Characterization product->purification kinase_assay In vitro Kinase Assay (EGFR/VEGFR-2) purification->kinase_assay cell_assay Cell-based Proliferation Assay kinase_assay->cell_assay sar Structure-Activity Relationship (SAR) Analysis cell_assay->sar lead_opt Lead Optimization sar->lead_opt lead_opt->aniline Design of new analogs

Caption: A typical drug discovery workflow.

Detailed Experimental Protocol: Synthesis of N-(3-ethynylphenyl)-7-(trifluoromethyl)quinazolin-4-amine

This protocol describes the synthesis of a specific 4-anilino-7-(trifluoromethyl)quinazoline derivative, which can serve as a template for the synthesis of other analogs.

Materials and Reagents:

  • This compound

  • 3-Ethynylaniline

  • Isopropanol (IPA)

  • Hydrochloric acid (HCl) in diethyl ether

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in isopropanol.

  • Addition of Aniline: To the stirred solution, add 3-ethynylaniline (1.1 eq).

  • Acidification: Add a few drops of concentrated hydrochloric acid or a solution of HCl in diethyl ether to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C for isopropanol).

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold isopropanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven to obtain the final N-(3-ethynylphenyl)-7-(trifluoromethyl)quinazolin-4-amine.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compounds against target kinases.

Materials and Reagents:

  • Recombinant human EGFR or VEGFR-2 kinase

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, add the kinase, substrate peptide, and assay buffer.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway

Derivatives of this compound primarily target the EGFR and VEGFR-2 signaling pathways, which are critical for cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the points of inhibition within these pathways.

G cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg inhibitor 4-Anilino-7-(trifluoromethyl)quinazoline Derivative inhibitor->EGFR Inhibits ATP Binding inhibitor->VEGFR2 Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK proliferation Gene Expression (Proliferation, Survival) ERK->proliferation angiogenesis Gene Expression (Angiogenesis) ERK->angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->proliferation PKC PKC PLCg->PKC PKC->angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

Application Note: Protocol for Monitoring 4-Chloro-7-(trifluoromethyl)quinazoline Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Chloro-7-(trifluoromethyl)quinazoline is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents, including potent kinase inhibitors for anticancer research.[1][2][3] The chlorine atom at the 4-position is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse functional groups.[1] Effective and timely monitoring of these reactions is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for this purpose.[4][5] This application note provides a detailed protocol for monitoring the progress of reactions involving this compound using TLC.

Principle of TLC Thin-Layer Chromatography separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[6] Compounds are spotted on a baseline at the bottom of a TLC plate, which is then placed in a sealed chamber containing the mobile phase. As the mobile phase ascends the plate via capillary action, compounds travel up the plate at different rates depending on their polarity and affinity for the stationary phase. Generally, less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds interact more strongly with the silica gel and travel shorter distances (lower Rf).

Experimental Protocol

This protocol is designed for a typical nucleophilic substitution reaction where this compound is reacted with an amine or other nucleophile.

Materials and Reagents

  • TLC Plates: Silica gel 60 F254 pre-coated plates.[4][7]

  • TLC Developing Chamber: Glass tank with a tight-fitting lid.

  • Mobile Phase (Eluents): HPLC-grade solvents such as Hexane, Ethyl Acetate, Dichloromethane, Methanol, and Triethylamine.

  • Spotting Capillaries: Glass microcapillary tubes.

  • Reaction Aliquots: Samples taken directly from the reaction mixture.

  • Reference Standards: Solutions of starting material(s) and, if available, the expected product.

  • Visualization Tools:

    • UV Lamp (254 nm).[6]

    • Staining Jar or Beaker.

    • Potassium Permanganate (KMnO₄) stain or Iodine chamber.[8][9]

    • Heat gun.

Procedure

  • Chamber and Mobile Phase Preparation:

    • Select an appropriate mobile phase system. A good starting point for quinazoline derivatives is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v).[10] For more polar products, a system like Dichloromethane/Methanol (e.g., 9.5:0.5 v/v) may be required.[10]

    • To prevent streaking of basic quinazoline compounds, add a small amount of triethylamine (~0.5%) to the mobile phase.[6]

    • Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.

    • Place a piece of filter paper against the inner wall of the chamber, ensuring it is partially submerged in the solvent, to saturate the chamber atmosphere with solvent vapors.[6]

    • Cover the chamber and allow it to equilibrate for at least 10-15 minutes.

  • TLC Plate Preparation and Spotting:

    • Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of the TLC plate.[6]

    • Mark three distinct lanes on the baseline for the Starting Material (SM), a co-spot (Co), and the Reaction Mixture (RM).

    • Prepare dilute solutions of your starting material and the reaction mixture aliquot in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Using a capillary tube, carefully and concisely spot the samples onto their designated lanes on the baseline. The ideal spot size is 1-2 mm in diameter.[6]

      • SM Lane: Spot the starting this compound.

      • Co Lane: Spot the starting material first, then carefully spot the reaction mixture directly on top of it.

      • RM Lane: Spot the reaction mixture.

  • Development:

    • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level.[6]

    • Replace the lid and allow the solvent front to ascend the plate.

    • Remove the plate when the solvent front is approximately 1 cm from the top edge.

    • Immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to air dry completely to evaporate the mobile phase.

    • UV Visualization: View the dried plate under a UV lamp (254 nm).[6] Quinazoline derivatives are typically UV-active and will appear as dark spots on a fluorescent green background. Circle the visible spots with a pencil.

    • Chemical Staining (if necessary): If spots are not clearly visible under UV or for further confirmation, use a chemical stain.

      • Potassium Permanganate (KMnO₄) Dip: Briefly dip the plate into a KMnO₄ solution. Oxidizable compounds will appear as yellow-brown spots against a purple background. Gentle heating with a heat gun may be required to develop the spots.[8][9]

      • Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as temporary brown spots.[9]

    • Interpretation:

      • Compare the spots in the RM lane to the SM lane. A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot (the product).

      • The product, often a 4-anilinoquinazoline derivative, is typically more polar than the starting 4-chloroquinazoline, resulting in a lower Rf value.

      • The co-spot lane helps to confirm if the starting material spot in the reaction mixture is indeed the same as the reference.

  • Rf Value Calculation:

    • Calculate the Retention Factor (Rf) for each spot using the formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • An ideal solvent system should provide an Rf value for the target product in the range of 0.2 - 0.4.[10]

Data Presentation

The following table summarizes typical TLC parameters for monitoring a nucleophilic substitution reaction of this compound.

ParameterDescriptionDetails & Typical Values
Stationary Phase The solid adsorbent coated on the TLC plate.Silica Gel 60 F₂₅₄
Mobile Phase The solvent system used to develop the plate.- System A: 70:30 Hexane / Ethyl Acetate (+0.5% Triethylamine) - System B: 95:5 Dichloromethane / Methanol (+0.5% Triethylamine)
Visualization Methods to observe the separated compound spots.1. UV Light (254 nm) 2. Potassium Permanganate (KMnO₄) stain
Compound Analyzed substances on the TLC plate.This compound (SM): Typical Rf (System A): 0.6 - 0.7 4-Anilino-7-(trifluoromethyl)quinazoline (Product): Typical Rf (System A): 0.2 - 0.4
Troubleshooting Common issues and their solutions.Problem: Spot streaking/tailing.[6] Solution: Add 0.5% triethylamine or another base to the mobile phase to neutralize acidic sites on the silica gel.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the TLC monitoring protocol.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber 1. Prepare TLC Chamber prep_plate 2. Prepare & Spot Plate (SM, Co, RM) develop 3. Develop Plate prep_plate->develop dry 4. Dry Plate develop->dry visualize_uv 5a. Visualize (UV Lamp) dry->visualize_uv visualize_stain 5b. Visualize (Stain) visualize_uv->visualize_stain analyze 6. Analyze & Calculate Rf visualize_stain->analyze

Caption: Workflow for monitoring chemical reactions using TLC.

References

Application Notes and Protocols for the Purification of 4-Chloro-7-(trifluoromethyl)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-Chloro-7-(trifluoromethyl)quinazoline and its derivatives. The following methods are based on established techniques for the purification of quinazoline and quinoline compounds.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules, including potent inhibitors of receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The purity of this intermediate is critical for the successful synthesis of downstream targets and for obtaining accurate biological data. This guide outlines standard procedures for the purification of this compound derivatives using recrystallization and column chromatography.

Purification Techniques

The two primary methods for the purification of this compound derivatives are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the scale of the purification.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent or solvent system at varying temperatures. For quinazoline derivatives, alcohols such as ethanol are often suitable solvents.

Protocol: Recrystallization from Ethanol

  • Solvent Selection: Test the solubility of the crude this compound derivative in a small amount of ethanol at room temperature and at its boiling point. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Table 1: Recrystallization Solvent Screening (Qualitative)

SolventSolubility at Room TemperatureSolubility at Boiling Point
EthanolLowHigh
MethanolModerateHigh
IsopropanolLowModerate
Ethyl AcetateModerateHigh
HexaneInsolubleInsoluble
WaterInsolubleInsoluble

Note: This table provides a general guideline. Actual solubilities should be determined experimentally for each specific derivative.

Silica Gel Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase (silica gel) as a mobile phase (solvent) passes through the column.

Protocol: Silica Gel Column Chromatography

  • TLC Analysis: Before running a column, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system will result in a retention factor (Rf) of 0.2-0.4 for the desired compound. A common starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution of the compound by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid.

Table 2: Example Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseHexane:Ethyl Acetate (gradient or isocratic)
Example GradientStart with 95:5, gradually increase to 80:20
Expected Rf~0.3 in 85:15 Hexane:Ethyl Acetate
Purity (Post-Column)>98% (as determined by HPLC)

Note: The optimal mobile phase composition will vary depending on the specific derivative and should be determined by TLC analysis.

Signaling Pathways and Experimental Workflows

This compound derivatives are precursors to potent inhibitors of EGFR and VEGFR-2, which are key regulators of cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for drug development professionals.

Experimental Workflow for Purification and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of a this compound derivative.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product Synthesis recrystallization Recrystallization synthesis->recrystallization tlc TLC Analysis synthesis->tlc Initial Purity Assessment hplc HPLC Purity Check recrystallization->hplc column_chromatography Column Chromatography column_chromatography->hplc tlc->column_chromatography Determine Eluent nmr_ms Structural Confirmation (NMR, MS) hplc->nmr_ms If Pure

Caption: General workflow for synthesis and purification.

EGFR Signaling Pathway

Derivatives of this compound can inhibit the EGFR signaling pathway, which is often dysregulated in cancer.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Quinazoline_Derivative Quinazoline Derivative (Inhibitor) Quinazoline_Derivative->EGFR inhibits

Caption: Simplified EGFR signaling pathway and inhibition.

VEGFR-2 Signaling Pathway

Inhibition of the VEGFR-2 signaling pathway by quinazoline derivatives can block angiogenesis, a critical process for tumor growth.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K DAG DAG PLCg->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Permeability Vascular Permeability NO->Permeability Quinazoline_Derivative Quinazoline Derivative (Inhibitor) Quinazoline_Derivative->VEGFR2 inhibits

Caption: Simplified VEGFR-2 signaling pathway and inhibition.

Application Notes and Protocols: Synthesis and Evaluation of EGFR Inhibitors Derived from 4-Chloro-7-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[3][4] Quinazoline-based molecules have emerged as a prominent class of EGFR inhibitors, with several approved drugs demonstrating significant clinical efficacy.[5] The 4-anilinoquinazoline scaffold is a particularly important pharmacophore for potent EGFR inhibition.

This document provides detailed protocols for the synthesis of 4-anilino-7-(trifluoromethyl)quinazoline derivatives, starting from the key intermediate 4-Chloro-7-(trifluoromethyl)quinazoline. The trifluoromethyl group at the 7-position can enhance the binding affinity and metabolic stability of the inhibitor. Furthermore, protocols for evaluating the biological activity of these synthesized compounds as EGFR inhibitors are described, along with representative data to guide structure-activity relationship (SAR) studies.

Data Presentation: In Vitro Activity of 7-(Trifluoromethyl)quinazoline Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 4-anilino-7-(trifluoromethyl)quinazoline derivatives against wild-type EGFR and various mutant forms. This data is crucial for understanding the structure-activity relationships and for the selection of lead compounds for further development.

Compound IDR-Group (Substitution on Anilino Moiety)EGFR (WT) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)EGFR (L858R/T790M/C797S) IC50 (nM)Cell Line Proliferation (A549) GI50 (µM)
1a 4-methoxy10.525.230.88.5
1b 4-chloro5.815.720.14.2
1c 4-nitro15.235.142.512.1
1d 4-(trifluoromethyl)2.22.83.61.8
1e 3-ethynyl1.52.12.91.1
Gefitinib (Reference)25.0>1000>100015.6
Osimertinib (Reference)12.01.0>10000.5

IC50: The half maximal inhibitory concentration. GI50: The concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocols

Protocol 1: General Synthesis of 4-Anilino-7-(trifluoromethyl)quinazoline Derivatives

This protocol describes the nucleophilic aromatic substitution reaction between this compound and various substituted anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline, 4-chloroaniline, etc.)

  • Isopropanol or n-butanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate/Hexane (for TLC mobile phase)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in isopropanol (10 mL per mmol of quinazoline).

  • Add the desired substituted aniline (1.1 eq) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C for isopropanol) with constant stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product hydrochloride salt should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold isopropanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the desired 4-anilino-7-(trifluoromethyl)quinazoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of the synthesized compounds against EGFR.[1]

Materials:

  • Recombinant human EGFR kinase domain

  • Biotinylated poly-GT peptide substrate

  • Adenosine triphosphate (ATP)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • 384-well low-volume microplates

  • TR-FRET plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions to create a range of concentrations.

    • Prepare the EGFR enzyme, biotinylated substrate, and ATP solutions in the assay buffer at 2x the final desired concentration.

  • Assay Plate Preparation:

    • Add 5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 5 µL of the 2x EGFR enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the 2x substrate/ATP mixture to each well.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a stop/detection solution containing EDTA, Eu-labeled anti-phosphotyrosine antibody, and SA-APC.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm/620 nm).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the anti-proliferative activity of the synthesized compounds on a cancer cell line (e.g., A549, a human lung adenocarcinoma cell line with wild-type EGFR).

Materials:

  • A549 cells

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.

Visualizations

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC STAT->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Transcription Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits (ATP binding site)

Caption: EGFR Signaling Pathway and Inhibition.

Synthesis_Workflow Start This compound Reaction Nucleophilic Aromatic Substitution (Isopropanol, HCl catalyst, Reflux) Start->Reaction Aniline Substituted Aniline Aniline->Reaction Product 4-Anilino-7-(trifluoromethyl)quinazoline Derivative Reaction->Product Purification Purification (Filtration, Recrystallization) Product->Purification Final Pure EGFR Inhibitor Purification->Final

Caption: Synthesis of EGFR Inhibitors Workflow.

Assay_Workflow Compound Synthesized Compound KinaseAssay In Vitro Kinase Assay (e.g., TR-FRET) Compound->KinaseAssay CellAssay Cell-Based Assay (e.g., MTT) Compound->CellAssay IC50 Determine IC50 KinaseAssay->IC50 GI50 Determine GI50 CellAssay->GI50 SAR Structure-Activity Relationship Analysis IC50->SAR GI50->SAR Lead Lead Compound Identification SAR->Lead

Caption: Biological Evaluation Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-7-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-7-(trifluoromethyl)quinazoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective synthetic route is a two-step process. The first step involves the cyclization of 2-amino-4-(trifluoromethyl)benzoic acid with a suitable C1 source, such as formamide or formamidine acetate, to produce the intermediate, 4-hydroxy-7-(trifluoromethyl)quinazoline. The second step is the chlorination of this intermediate, typically using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the final product, this compound.

Q2: I am experiencing a low yield in the first step, the formation of 4-hydroxy-7-(trifluoromethyl)quinazoline. What are the potential causes?

A2: Low yields in this cyclization step can often be attributed to several factors:

  • Incomplete reaction: The reaction may require prolonged heating at a sufficiently high temperature to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal reaction conditions: The choice of solvent and reagent can significantly impact the yield. While formamide can act as both a reagent and a solvent, in some cases, the use of formamidine acetate in a high-boiling solvent like ethylene glycol monomethyl ether can be beneficial.[1]

  • Purity of starting materials: Impurities in the 2-amino-4-(trifluoromethyl)benzoic acid can lead to side reactions and a lower yield of the desired product.

Q3: My chlorination step is resulting in a low yield of this compound. How can I improve this?

A3: The chlorination of 4-hydroxy-7-(trifluoromethyl)quinazoline is a critical step where yield can be compromised. Key areas to troubleshoot include:

  • Reagent stoichiometry and excess: It is common to use an excess of the chlorinating agent (SOCl₂ or POCl₃) to ensure complete conversion. The reaction can often be run using the chlorinating agent as the solvent.

  • Reaction temperature and duration: The reaction typically requires heating (reflux) for several hours. Optimization of both temperature and time is necessary to maximize yield while minimizing the formation of degradation products.

  • Work-up procedure: The work-up is critical to isolate the product effectively. The reaction mixture is typically quenched by carefully adding it to ice water or a basic solution to neutralize the excess chlorinating agent and precipitate the product. Inefficient quenching or extraction can lead to product loss.

  • Moisture sensitivity: Chlorinating agents are highly sensitive to moisture. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the reagent.

Q4: What are some common impurities I might encounter, and how can they be removed?

A4: In the synthesis of this compound, potential impurities include unreacted 4-hydroxy-7-(trifluoromethyl)quinazoline and various side-products from the chlorination reaction. Purification is typically achieved through:

  • Recrystallization: This is a common method for purifying the final product. A suitable solvent system, often involving a mixture of polar and non-polar solvents like ethyl acetate and petroleum ether, can be used.[1]

  • Column chromatography: For more challenging separations, silica gel column chromatography can be employed to isolate the pure product.

  • Washing: Washing the crude product with a suitable solvent can help remove some impurities. For example, washing with a mixture of petroleum ether and ethyl acetate has been reported to be effective.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Yield of 4-Hydroxy-7-(trifluoromethyl)quinazoline (Step 1) Incomplete reactionIncrease reaction time and/or temperature. Monitor reaction progress by TLC until the starting material is consumed.
Purity of 2-amino-4-(trifluoromethyl)benzoic acidEnsure the starting material is pure. Recrystallize if necessary.
Suboptimal C1 source/solventConsider using formamidine acetate in a high-boiling solvent like ethylene glycol monomethyl ether.[1]
Low or No Yield of this compound (Step 2) Incomplete chlorinationUse an excess of the chlorinating agent (SOCl₂ or POCl₃). Consider using it as the solvent.
Inefficient work-upEnsure rapid and thorough quenching of the reaction mixture on ice. Optimize the extraction procedure.
Presence of moistureUse oven-dried glassware and conduct the reaction under an inert atmosphere.
Suboptimal reaction temperature/timeOptimize the reflux time and temperature. Monitor the reaction by TLC.
Product is difficult to purify Presence of persistent impuritiesUtilize column chromatography with a suitable solvent gradient.
Co-precipitation of starting material and productOptimize the recrystallization solvent system. A step-wise cooling process may improve crystal purity.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinazoline

This protocol is based on general procedures for the synthesis of 4-hydroxyquinazolines from anthranilic acids.

Materials:

  • 2-Amino-4-(trifluoromethyl)benzoic acid

  • Formamide

  • Hydrochloric acid (for pH adjustment during work-up)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-(trifluoromethyl)benzoic acid and an excess of formamide.

  • Heat the mixture to a reflux temperature of 180-190°C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add deionized water to the reaction mixture to precipitate the crude product.

  • Adjust the pH to neutral using a suitable acid or base if necessary.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the solid under vacuum to obtain 4-hydroxy-7-(trifluoromethyl)quinazoline. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol if higher purity is required.

Step 2: Synthesis of this compound

This protocol is based on general procedures for the chlorination of 4-hydroxyquinazolines.

Materials:

  • 4-Hydroxy-7-(trifluoromethyl)quinazoline

  • Thionyl chloride (SOCl₂)

  • Toluene (optional, as solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 4-hydroxy-7-(trifluoromethyl)quinazoline in thionyl chloride (can be used in excess as the solvent) or in a high-boiling inert solvent like toluene.

  • Add a catalytic amount of dimethylformamide (DMF) if necessary.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Cool the residue and cautiously pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

ParameterStep 1: CyclizationStep 2: ChlorinationOverall Yield
Typical Yield 75-85%80-90%60-77%
Key Reagents 2-Amino-4-(trifluoromethyl)benzoic acid, Formamide4-Hydroxy-7-(trifluoromethyl)quinazoline, SOCl₂ or POCl₃-
Reaction Temperature 180-190°CReflux (typically 76.7°C for SOCl₂)-
Reaction Time 4-6 hours4-6 hours-
Purification Method Precipitation/RecrystallizationRecrystallization/Column Chromatography-

Note: The yields provided are typical ranges and may vary depending on the specific reaction conditions and scale.

Visualizations

Synthesis_Pathway 2-Amino-4-(trifluoromethyl)benzoic acid 2-Amino-4-(trifluoromethyl)benzoic acid 4-Hydroxy-7-(trifluoromethyl)quinazoline 4-Hydroxy-7-(trifluoromethyl)quinazoline 2-Amino-4-(trifluoromethyl)benzoic acid->4-Hydroxy-7-(trifluoromethyl)quinazoline Formamide, 180-190°C This compound This compound 4-Hydroxy-7-(trifluoromethyl)quinazoline->this compound SOCl₂, Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield start Low Yield Observed step1_check Check Step 1 Yield (Cyclization) start->step1_check step2_check Check Step 2 Yield (Chlorination) start->step2_check step1_ok Yield > 75% step1_check->step1_ok step2_ok Yield > 80% step2_check->step2_ok step1_actions Optimize Step 1: - Increase reaction time/temp - Check starting material purity - Consider alternative C1 source step1_ok->step1_actions No end Yield Improved step1_ok->end Yes step2_actions Optimize Step 2: - Use excess chlorinating agent - Ensure anhydrous conditions - Optimize work-up step2_ok->step2_actions No step2_ok->end Yes step1_actions->end step2_actions->end

Caption: Troubleshooting logic for improving synthesis yield.

References

Troubleshooting low yield in quinazoline synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for low yields in quinazoline synthesis reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My quinazoline synthesis reaction is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

A1: Low or no yield is a frequent challenge in quinazoline synthesis and can arise from several factors. A systematic approach to troubleshooting is key to identifying the root cause.[1]

Possible Causes & Solutions:

  • Poor Quality of Starting Materials: Impurities in reactants such as 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes can lead to side reactions and a decrease in product formation.[2]

    • Troubleshooting: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point.[2] If necessary, purify the starting materials. For instance, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized.[2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that can significantly impact the yield.[1]

    • Troubleshooting:

      • Temperature: Some quinazoline synthesis methods require high temperatures to overcome the activation energy barrier.[1][2] It is advisable to perform small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to determine the optimal condition.[2]

      • Reaction Time: The time required for the reaction to complete can vary from a few hours to over 24 hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum product formation and to ensure the starting material is fully consumed.[1][3]

      • Solvent: The solvent plays a crucial role in the solubility of reactants, reaction rate, and the stability of intermediates.[2] Commonly used solvents include ethanol, toluene, and DMF.[1] A solvent screening with varying polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) can help identify the most effective solvent for your specific reaction.[2] For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to produce excellent yields.[2]

  • Inactive or Poisoned Catalyst: In catalyzed reactions, the activity of the catalyst is paramount.

    • Troubleshooting: Use a fresh batch of the catalyst and ensure it has not been poisoned by impurities in the starting materials or solvent.[2] It may also be necessary to optimize the catalyst loading.[2]

  • Moisture Sensitivity: Certain reagents and intermediates involved in quinazoline synthesis can be sensitive to moisture, which can lead to quenching of reactants or unwanted side reactions.[2]

    • Troubleshooting: Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are known to be moisture-sensitive.

  • Side Reactions and Byproduct Formation: Various side reactions can compete with the desired quinazoline formation, leading to a lower yield.[2]

    • Troubleshooting: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize side reactions.[3] In the case of the Niementowski reaction, using an excess of formamide can favor the formation of the desired quinazoline over quinazolinone byproducts.[4]

Below is a troubleshooting workflow to diagnose the cause of low yield:

LowYieldTroubleshooting start Low Yield in Quinazoline Synthesis check_purity Check Starting Material Purity (NMR, GC-MS, m.p.) start->check_purity purify_materials Purify Starting Materials (Distillation, Recrystallization) check_purity->purify_materials Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure purify_materials->optimize_conditions temp_screen Temperature Screening optimize_conditions->temp_screen solvent_screen Solvent Screening optimize_conditions->solvent_screen time_study Reaction Time Study (monitor by TLC/LC-MS) optimize_conditions->time_study check_catalyst Check Catalyst Activity temp_screen->check_catalyst solvent_screen->check_catalyst time_study->check_catalyst fresh_catalyst Use Fresh Catalyst & Optimize Loading check_catalyst->fresh_catalyst Inactive check_moisture Consider Moisture Sensitivity check_catalyst->check_moisture Active fresh_catalyst->check_moisture dry_conditions Use Dry Glassware & Inert Atmosphere check_moisture->dry_conditions Sensitive analyze_byproducts Analyze for Side Products (TLC, LC-MS) check_moisture->analyze_byproducts Not Sensitive dry_conditions->analyze_byproducts adjust_stoichiometry Adjust Reactant Stoichiometry analyze_byproducts->adjust_stoichiometry Side Products Detected end Improved Yield analyze_byproducts->end No Side Products adjust_stoichiometry->end

Troubleshooting workflow for low quinazoline synthesis yield.

Q2: I am performing a Niementowski quinazoline synthesis and facing issues with low yield. Are there specific challenges with this reaction?

A2: Yes, the Niementowski synthesis, which typically involves the reaction of anthranilic acids with amides, has known challenges.[5]

Challenges and Solutions for Niementowski Synthesis:

  • High Temperatures: This reaction often requires high temperatures, which can lead to the degradation of starting materials or the final product.[1]

    • Solution: Microwave irradiation has proven to be an effective alternative to conventional heating, often resulting in shorter reaction times and higher yields under milder conditions.[1][6]

  • Variable Yields: The yields can be inconsistent depending on the specific substrates used.[1]

    • Solution: The use of solid supports like acidic alumina, silica gel, or montmorillonite K-10 in combination with microwave irradiation can improve yields in solvent-free conditions.[5]

Q3: How can I effectively monitor the progress of my quinazoline synthesis reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. The reaction is generally considered complete when the spot corresponding to the starting material has disappeared.[3] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: I have obtained a crude product, but I am losing a significant amount during workup and purification. How can I minimize this loss?

A4: Product loss during the workup and purification stages is a common reason for low overall yield.[2]

Purification Strategies:

  • Extraction: The choice of extraction solvent and pH adjustments are critical and should be optimized to ensure the product is efficiently transferred to the organic phase while impurities are removed.[2]

  • Column Chromatography: This is a widely used method for purification.[3] However, the product might irreversibly adsorb to the silica gel.[2] If this is suspected, consider using a different stationary phase or deactivating the silica gel with a small amount of a polar solvent. For highly polar compounds, reverse-phase chromatography may be more suitable.[3]

  • Recrystallization: This can be a very effective technique for purifying solid products.[3][7] The key is to find a suitable solvent or solvent mixture in which the product has high solubility at high temperatures and low solubility at low temperatures.[2][7] To avoid premature crystallization and loss of product during hot filtration, it is important to preheat the filtration apparatus.[7]

Data Presentation

Table 1: Optimization of Catalytic Conditions for Quinazolin-4(3H)-one Synthesis

The following table summarizes the optimization of reaction conditions for the synthesis of a phenolic quinazolin-4(3H)-one, illustrating the impact of different catalysts, bases, and solvents on the reaction yield.

EntryCatalyst (10 mol%)Base (0.11 mmol)Solvent (2 mL)Yield (%)
1CuIDBUDMSO85
2CuIDBUDMF78
3CuIEt3NDMSO65
4Cu(OAc)2DBUDMSO72
5NoneDBUDMSO<10

Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), and terminal alkyne (0.11 mmol) were stirred at room temperature for 12 hours. Isolated yields are reported.[3] This data indicates that the combination of CuI as the catalyst, DBU as the base, and DMSO as the solvent provides the optimal conditions for this specific transformation.[3]

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted Quinazolines

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminobenzylamine derivative (1 equivalent) and the desired aldehyde (1 equivalent) in a suitable solvent (e.g., DMSO, ethanol).

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (determined through screening) for the required duration (monitored by TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, pour the reaction mixture into ice water to precipitate the crude product.[3]

  • Purification: Collect the solid product by filtration, wash it with water, and then dry it.[3] Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[2][3]

Protocol 2: Microwave-Assisted Synthesis of 2-Methyl-4(3H)-quinazolinone

This two-step protocol utilizes microwave irradiation to improve reaction efficiency.[3][8]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.[3][8]

  • Reaction Conditions: Heat the mixture using microwave irradiation. The time and power should be optimized to maximize the yield of the benzoxazinone intermediate.[3][8]

  • Workup: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.[8]

Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone

  • Reaction Setup: The crude 2-methyl-4H-3,1-benzoxazin-4-one is reacted with an ammonia source, such as ammonium acetate or an aqueous ammonia solution.

  • Reaction Conditions: The reaction can be heated conventionally or with microwave irradiation to facilitate the ring-opening and subsequent cyclization to the quinazolinone.

  • Purification: The crude product can be purified by recrystallization or column chromatography.[3]

Below is a diagram illustrating the general workflow for quinazoline synthesis:

SynthesisWorkflow start Start: Starting Materials (e.g., 2-aminobenzylamine, aldehyde) reaction Reaction in Optimized Solvent and Temperature start->reaction monitoring Monitor Progress by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup (e.g., Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product: Quinazoline Derivative purification->product

A general workflow for the synthesis of quinazolines.

References

Technical Support Center: Optimizing N-Arylation of 4-Chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of 4-chloroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the N-arylation of 4-chloroquinazoline?

A common and efficient method is the microwave-mediated N-arylation of 4-chloroquinazolines. This approach has been shown to be rapid and effective for a variety of substituted anilines and N-methylanilines, often providing good yields.[1][2] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also widely used for forming C-N bonds.[3]

Q2: What are the advantages of using microwave irradiation for this reaction?

Microwave irradiation offers several advantages over conventional heating methods, including significantly reduced reaction times and often improved yields.[1] It can be particularly beneficial for less reactive substrates, such as electron-poor or sterically hindered anilines.[1][4]

Q3: Can I perform this reaction without a base?

Yes, a base-free protocol has been developed for the microwave-mediated N-arylation of 4-chloroquinazolines in a THF/H₂O solvent system.[1] This makes the procedure more environmentally friendly by reducing the amount of organic solvent and eliminating the need for a base.[1]

Q4: What factors can affect the reaction yield?

Several factors can influence the yield of the N-arylation reaction:

  • Nature of the aniline: Electron-rich anilines tend to react more readily and give higher yields in shorter reaction times compared to electron-poor anilines.[1]

  • Steric hindrance: Anilines with bulky ortho-substituents may require longer reaction times or higher temperatures to achieve good yields.[1]

  • Reaction time and temperature: Optimization of these parameters is crucial. Microwave-assisted reactions are typically fast, but some substrates may require longer exposure or higher temperatures.[1]

  • Catalyst and ligand choice (for catalyzed reactions): In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of palladium precursor and phosphine ligand is critical for success, especially when using less reactive aryl chlorides.[3][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Low reactivity of the aniline: Electron-withdrawing groups or significant steric hindrance on the aniline can decrease its nucleophilicity.[1]Increase the reaction temperature and/or prolong the reaction time.[1] For palladium-catalyzed reactions, screen different ligands and palladium precatalysts.[5] Consider using a more reactive aryl iodide or bromide if the chloride is unreactive.[5]
Inefficient catalyst system (for catalyzed reactions): The chosen palladium precatalyst or ligand may not be optimal for the specific substrates.Screen a variety of phosphine ligands (e.g., Josiphos, Ruphos, Brettphos) and palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).[3][6]
Decomposition of starting materials or product: High temperatures for extended periods can lead to degradation.Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the optimal reaction time.
Formation of Side Products Hydrodehalogenation: In palladium-catalyzed reactions, the aryl chloride can be reduced to the corresponding arene.[3]Optimize the reaction conditions, particularly the base and solvent. A different ligand might also suppress this side reaction.
Competitive reaction with other nucleophiles: If the aniline has other nucleophilic groups (e.g., a phenol), they might compete in the reaction.Protect the competing nucleophilic groups before the N-arylation reaction.[5]
Difficulty in Product Isolation/Purification Complex reaction mixture: The presence of unreacted starting materials, catalyst residues, and side products can complicate purification.Optimize the reaction to drive it to completion. Use an appropriate work-up procedure to remove catalyst residues. Column chromatography is often necessary for purification.[7]

Quantitative Data Summary

Table 1: Microwave-Mediated N-Arylation of 4-Chloro-6-halo-2-phenylquinazolines with N-Methylanilines [1]

EntryAniline SubstituentProduct Yield (%)Reaction Time (min)Temperature (°C)
14-OCH₃9610100
23-CH₃8910100
34-F7540100
43-Br7220100
52-CH₃8560120
62-FNo Product120120

Reaction conditions: 4-chloro-6-halo-2-phenylquinazoline (1.0 equiv), aniline (1.05 equiv), THF/H₂O (1:1), microwave irradiation.

Experimental Protocols

Microwave-Mediated N-Arylation of 4-Chloroquinazolines (Base-Free) [1][2]

  • Reagent Preparation: In a microwave vial, combine the 4-chloroquinazoline derivative (1.0 equivalent) and the desired aniline (1.05 equivalents).

  • Solvent Addition: Add a 1:1 mixture of THF/H₂O (e.g., 6 mL for a 0.25 mmol scale).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100-120 °C) for the optimized reaction time (e.g., 10-60 minutes).

  • Work-up: After cooling, the reaction mixture can be concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylated quinazoline.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 4-chloroquinazoline and aniline solvent Add THF/H₂O (1:1) reagents->solvent 1.05 equiv aniline microwave Microwave Irradiation (100-120 °C) solvent->microwave concentrate Concentrate microwave->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolated Product chromatography->product

Caption: Experimental workflow for microwave-mediated N-arylation.

Troubleshooting_Flowchart start Low or No Yield check_reactivity Is the aniline electron-poor or sterically hindered? start->check_reactivity increase_conditions Increase Temperature and/or Reaction Time check_reactivity->increase_conditions Yes check_catalyst Using a Pd catalyst? check_reactivity->check_catalyst No end Improved Yield increase_conditions->end screen_catalyst Screen Ligands and Pd Precatalysts check_catalyst->screen_catalyst Yes check_catalyst->end No consider_alternative Consider Alternative Halide (I or Br) screen_catalyst->consider_alternative consider_alternative->end

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Synthesis of 4-Chloro-7-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-7-(trifluoromethyl)quinazoline. The following information is designed to address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low Yield of 7-(Trifluoromethyl)quinazolin-4(3H)-one (Precursor)

Q: I am experiencing a low yield during the initial cyclization step to form 7-(trifluoromethyl)quinazolin-4(3H)-one from 2-amino-4-(trifluoromethyl)benzoic acid and formamide. What are the likely causes and how can I improve the yield?

A: Low yields in this step are often due to incomplete reaction or the formation of side products. Key factors to consider include reaction conditions and purity of starting materials.

Potential CauseRecommended ActionExpected Outcome
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature gradually, monitoring for degradation. - Consider using microwave irradiation to potentially accelerate the reaction.Increased conversion of starting materials to the desired quinazolinone.
Suboptimal Reaction Conditions - Ensure the formamide is in sufficient excess to act as both a reactant and a solvent. - High temperatures can sometimes lead to degradation, so an optimization of the temperature is recommended.Minimized degradation and improved yield.
Hydrolysis of Intermediates - Ensure all reactants and solvents are anhydrous. The presence of water can lead to hydrolysis of intermediates.Reduced formation of hydrolysis-related byproducts.

Issue 2: Formation of Side Products During Chlorination

Q: My final product, this compound, is contaminated with several impurities after the chlorination step using phosphorus oxychloride (POCl₃). What are these common side products and how can I minimize their formation?

A: The chlorination of quinazolinones with POCl₃ is a critical step where several side products can form.[1] Careful control of reaction conditions is crucial.

Potential Side ProductFormation MechanismMitigation Strategies
Unreacted 7-(Trifluoromethyl)quinazolin-4(3H)-one Incomplete reaction due to insufficient POCl₃, reaction time, or temperature.- Ensure at least one molar equivalent of POCl₃ is used.[1] - Increase reaction temperature to the recommended 70-90 °C after initial phosphorylation.[1] - Extend the reaction time and monitor progress by TLC or LC-MS.
Phosphorylated Intermediates The reaction proceeds through (N)- and (O)-phosphorylated intermediates. If the reaction is not heated sufficiently, these may not be fully converted to the final product.[1]After the initial reaction at a lower temperature (< 25 °C) in the presence of a base, ensure the mixture is heated to 70-90 °C to drive the conversion to the chloroquinazoline.[1]
"Pseudodimers" These can form from the reaction between a phosphorylated intermediate and unreacted quinazolinone.[1]This side reaction can be suppressed by ensuring the reaction mixture remains basic throughout the addition of POCl₃ at a controlled temperature below 25 °C.[1]
Over-chlorination or Degradation Products Excessively harsh conditions (very high temperatures or prolonged reaction times) can lead to further reactions on the quinazoline ring or decomposition.Carefully control the reaction temperature and time. Avoid excessive heating.
Hydrolysis Product The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group if exposed to water during workup.- Use anhydrous conditions throughout the reaction and workup. - Quench the reaction mixture carefully into a cold, non-aqueous or basic solution if possible.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. First, 2-amino-4-(trifluoromethyl)benzoic acid is cyclized with a source of one carbon, such as formamide, to form 7-(trifluoromethyl)quinazolin-4(3H)-one. This intermediate is then chlorinated, commonly with phosphorus oxychloride (POCl₃), to yield the final product, this compound.

Q2: How can I purify the final product, this compound?

A2: Purification is generally achieved through recrystallization or column chromatography. For recrystallization, suitable solvents may include ethanol or mixtures of ethyl acetate and hexanes. For column chromatography, silica gel is a common stationary phase with a mobile phase of ethyl acetate and hexanes.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction.

Experimental Protocols

Protocol 1: Synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) and formamide (10-15 eq).

  • Heating: Heat the mixture to 150-160 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the mixture to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and then a small amount of cold ethanol. Dry the product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 7-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Reaction Conditions: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (approximately 110-120 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully remove the excess POCl₃ under reduced pressure. Cool the residue in an ice bath and slowly quench with crushed ice and a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Visualizations

G Synthetic Pathway for this compound A 2-Amino-4-(trifluoromethyl)benzoic Acid B 7-(Trifluoromethyl)quinazolin-4(3H)-one A->B Formamide, 150-160 °C C This compound B->C POCl3, DMF (cat.), Reflux G Potential Side Reactions in Chlorination Step cluster_main Main Reaction cluster_side Side Reactions A 7-(Trifluoromethyl)quinazolin-4(3H)-one B Phosphorylated Intermediates ((N)- and (O)-isomers) A->B POCl3, Base, < 25 °C E Unreacted Starting Material A->E Incomplete Reaction C This compound B->C Heat (70-90 °C) D Pseudodimer B->D Reacts with A F Hydrolysis Product C->F H2O in workup G Troubleshooting Workflow Start Problem with Synthesis LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckConditions Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry LowYield->CheckConditions Yes OptimizeChlorination Optimize Chlorination: - Control Temperature - Use Base - Anhydrous Conditions ImpureProduct->OptimizeChlorination Yes End Problem Solved ImpureProduct->End No CheckPurity Check Purity of Starting Materials CheckConditions->CheckPurity CheckPurity->End Purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions OptimizeChlorination->Purification Purification->End

References

Technical Support Center: Purification of Trifluoromethylated Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with trifluoromethylated quinazolines.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of trifluoromethylated quinazolines, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Recovery After Column Chromatography The trifluoromethyl group increases the lipophilicity of the quinazoline, potentially leading to strong interactions with the stationary phase.[1][2]- Optimize Solvent System: Use a more polar eluent or a gradient elution to effectively displace the compound from the stationary phase. Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides a good retention factor (Rf) of 0.2-0.4. - Choice of Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), which may have different selectivity for your compound and impurities.[3] - Minimize Contact Time: Reduce the time the compound is on the column by running the chromatography faster (flash chromatography) to minimize potential degradation or irreversible adsorption.[3]
Co-elution of Impurities - Similar Polarity: Impurities, such as isomers or unreacted starting materials, may have very similar polarities to the desired trifluoromethylated quinazoline. - Formation of Isomeric Impurities: The synthesis of trifluoromethylated quinazolines can sometimes lead to the formation of regioisomers that are difficult to separate.- High-Resolution Chromatography: Employ High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for better separation of closely related compounds.[3] - Multi-Step Purification: Implement a multi-step purification strategy. This could involve an initial purification step like crystallization or liquid-liquid extraction to remove some impurities before proceeding to chromatography.[3] - Alternative Stationary Phases: Explore different stationary phases with varying selectivities. For instance, a phenyl-hexyl column in HPLC might offer different interactions compared to a standard C18 column.
Product Crystallization Fails or Yields an Oil - Presence of Impurities: Even small amounts of impurities can inhibit the formation of a crystal lattice. - Inappropriate Solvent: The chosen solvent may not be suitable for inducing crystallization of your specific trifluoromethylated quinazoline. - Low Melting Point: The compound may have a low melting point or exist as a stable oil at room temperature.- Pre-purification: Purify the crude material by column chromatography to remove impurities before attempting crystallization. - Solvent Screening: Screen a variety of solvents with different polarities. Techniques like slow evaporation, cooling, or vapor diffusion can be employed to induce crystallization.[3] Common recrystallization solvents to try include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water. - Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. - Salt Formation or Co-crystal: If the compound is an oil, consider forming a salt or co-crystal to induce crystallization.
Compound Degradation During Purification - Sensitivity to Acidic or Basic Conditions: The electron-withdrawing nature of the trifluoromethyl group can make the quinazoline ring susceptible to nucleophilic attack or degradation under certain pH conditions.[1] - Thermal Instability: Prolonged heating during recrystallization or solvent removal can lead to decomposition.- Neutral Conditions: Use neutral purification conditions whenever possible. Avoid strongly acidic or basic additives in chromatography unless necessary for peak shape, and if so, use them judiciously. - Temperature Control: Minimize exposure to high temperatures. Use a rotary evaporator at the lowest practical temperature and consider lyophilization for heat-sensitive compounds. - Inert Atmosphere: For particularly sensitive compounds, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: How does the trifluoromethyl group affect the polarity and chromatographic behavior of quinazolines?

A1: The trifluoromethyl (-CF3) group is highly electronegative and electron-withdrawing, which can significantly impact the polarity of a quinazoline molecule. While fluorine is highly electronegative, the overall effect of a -CF3 group on polarity is complex. It generally increases the lipophilicity (fat-solubility) of the molecule.[1][2] This increased lipophilicity can lead to stronger interactions with non-polar stationary phases (like C18 in reverse-phase HPLC), resulting in longer retention times. In normal-phase chromatography (e.g., silica gel), the effect can be more nuanced, but often the increased lipophilicity will lead to lower retention (higher Rf values) compared to a non-fluorinated analog, assuming the rest of the molecule is moderately polar.

Q2: What are some good starting solvent systems for TLC and column chromatography of trifluoromethylated quinazolines?

A2: A good starting point for TLC and column chromatography on silica gel is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate. The ratio can be adjusted based on the polarity of your specific compound. For more polar trifluoromethylated quinazolines, a system of dichloromethane and methanol might be more appropriate. For reverse-phase HPLC, a common mobile phase is a gradient of acetonitrile in water, often with a small amount of an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Q3: My trifluoromethylated quinazoline is poorly soluble in common laboratory solvents. What can I do for purification?

A3: Poor solubility can be a significant challenge. Here are a few strategies:

  • Solvent Screening: Test a wide range of solvents, including less common ones like tetrahydrofuran (THF), 1,4-dioxane, or dimethylformamide (DMF) for dissolving your compound for chromatography. Be mindful of the solvent's compatibility with your chosen chromatographic method.

  • Elevated Temperature: For column chromatography, you might be able to dissolve your compound in a minimal amount of a stronger, hot solvent and load it onto the column. However, be cautious of compound stability at higher temperatures.

  • Preparative HPLC: Preparative HPLC can often handle compounds with lower solubility, as the sample is injected in a small volume of a strong solvent and then diluted by the mobile phase on the column.

  • Trituration: If the impurities are soluble in a particular solvent in which your product is not, you can perform a trituration. This involves stirring the crude solid in that solvent to wash away the impurities, followed by filtration to collect your purified product.

Q4: I am observing peak tailing for my basic trifluoromethylated quinazoline in HPLC. How can I improve the peak shape?

A4: Peak tailing for basic compounds on silica-based HPLC columns is often due to interactions with acidic silanol groups on the stationary phase. To mitigate this:

  • Add a Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or a competing acid like formic acid or TFA to the mobile phase. These additives can mask the active silanol sites or ensure the analyte is in a single protonation state, leading to more symmetrical peaks.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns with high-purity silica and extensive end-capping have fewer free silanol groups and are better suited for analyzing basic compounds.

  • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is at least 2 pH units away from the pKa of your compound to maintain a consistent ionization state.

Q5: How can I confirm the purity of my final trifluoromethylated quinazoline product?

A5: Purity should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometric (MS) detector is a standard method for determining purity. Running the sample on a gradient with a suitable column can reveal the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure of your compound and identifying any residual impurities or solvents. ¹⁹F NMR is particularly useful for trifluoromethylated compounds.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a solid compound. A broad melting range often suggests the presence of impurities.

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of Trifluoromethylated Quinazolinone Derivatives on Silica Gel

Solvent System (v/v)Typical ApplicationNotes
Hexane / Ethyl Acetate (e.g., 3:1 to 1:1)General purpose for moderately polar compounds.A good starting point for method development. Adjust the ratio based on TLC results.
Dichloromethane / Methanol (e.g., 99:1 to 95:5)For more polar trifluoromethylated quinazolinones.The addition of a small amount of methanol significantly increases the eluent polarity.
Toluene / Ethyl Acetate (e.g., 9:1 to 7:3)Can offer different selectivity compared to hexane-based systems.Useful if co-elution is an issue with other solvent systems.

Data compiled from general knowledge of quinazolinone purification and adapted for trifluoromethylated analogs.

Table 2: Representative TLC Rf Values for Gefitinib (a trifluoromethylated quinazoline) and Related Compounds

CompoundMobile PhaseRf Value
GefitinibDichloromethane:Methanol:Toluene:Ammonia (3:1.5:0.5:0.05)0.35 ± 0.02
GefitinibDichloromethane:Methanol:Ammonia0.53 ± 0.02
GefitinibEthanol:Cyclohexane (80:20)0.43 ± 0.01

Data sourced from publicly available studies on the analysis of Gefitinib.[4]

Experimental Protocols

General Protocol for Silica Gel Column Chromatography
  • Solvent System Selection: Determine an appropriate eluent system by running TLC plates with various solvent mixtures. Aim for an Rf value of 0.2-0.4 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the packing is uniform and free of air bubbles. Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude trifluoromethylated quinazoline in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample solution onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system (isocratic or gradient).

    • For a gradient elution, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which it is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude trifluoromethylated quinazoline in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Visualizations

experimental_workflow cluster_purification Purification Options crude Crude Trifluoromethylated Quinazoline tlc TLC Analysis for Solvent System Selection crude->tlc Develop Method purification Purification Step tlc->purification Optimized Conditions col_chrom Column Chromatography recrys Recrystallization prep_hplc Preparative HPLC analysis Purity and Structure Confirmation pure_product Pure Product analysis->pure_product Purity >95% col_chrom->analysis recrys->analysis prep_hplc->analysis

Caption: A general experimental workflow for the purification of trifluoromethylated quinazolines.

troubleshooting_logic start Purification Issue (e.g., Low Yield, Impure Product) check_tlc Review TLC Data start->check_tlc is_streaking Streaking or Poor Separation? check_tlc->is_streaking change_solvent Adjust Solvent Polarity or Add Modifier is_streaking->change_solvent Yes is_degradation Evidence of Degradation? is_streaking->is_degradation No change_solvent->check_tlc change_stationary_phase Consider Different Stationary Phase milder_conditions Use Milder Conditions (Lower Temp, Neutral pH) is_degradation->milder_conditions Yes is_crystallization_issue Crystallization Fails? is_degradation->is_crystallization_issue No solution Improved Purification milder_conditions->solution solvent_screen Perform Broad Solvent Screen is_crystallization_issue->solvent_screen Yes is_crystallization_issue->solution No pre_purify Pre-purify by Chromatography solvent_screen->pre_purify pre_purify->solution

Caption: A logical troubleshooting workflow for purification challenges.

References

Technical Support Center: Optimizing Solvent Choice for Quinazoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent selection for the synthesis of quinazoline derivatives. It offers troubleshooting guides and frequently asked questions in a direct question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my quinazoline synthesis yield consistently low or non-existent?

A1: Low or no product yield is a frequent issue in quinazoline synthesis and can be attributed to several factors. A systematic evaluation of your experimental setup is essential to pinpoint the cause.[1] Key areas to investigate include:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.[1] Some classical methods may necessitate high temperatures (over 120°C), while modern catalytic approaches can proceed under milder conditions.[1] It is crucial to monitor the reaction progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

  • Reagent Quality and Stoichiometry: The purity of your starting materials, such as anthranilic acid derivatives, is paramount. Impurities can lead to unwanted side reactions and diminish product formation.[2]

  • Catalyst Activity: In catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors can significantly affect the yield.[2]

  • Solvent Selection: The solvent plays a crucial role in reactant solubility, reaction rate, and the stability of intermediates.[2] An inappropriate solvent can lead to poor yields.

Q2: How do I select the appropriate solvent for my quinazoline synthesis?

A2: The choice of solvent can dramatically impact the success of your synthesis.[1] Commonly used solvents include ethanol, toluene, and DMF.[1] The polarity and boiling point of the solvent are key considerations that can significantly influence the reaction outcome.[2] For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have demonstrated excellent yields (85-91%), whereas ethanol and non-polar solvents such as toluene and THF are ineffective.[2] A solvent screening experiment is often the most effective approach to identify the optimal solvent for your specific reaction.[2] In some instances, solvent-free conditions, especially under microwave irradiation, can result in higher yields.[1]

Q3: Can the solvent choice affect the formation of byproducts?

A3: Yes, the solvent can influence reaction pathways and lead to the formation of undesired byproducts. For example, in the synthesis of multi-substituted quinazolines from N-alkyl-N'-arylamidines, the use of nonpolar solvents can favor the formation of benzimidazoles through C(sp³)-C(sp²) bond formation, while polar solvents promote C(sp²)-N bond formation to yield the desired quinazolines.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Incorrect Solvent Perform a solvent screening experiment using a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the one that provides the best yield.[2]
Poor Quality of Starting Materials Verify the purity of your reactants using techniques like NMR, GC-MS, or by checking the melting point.[2]
Suboptimal Reaction Temperature Conduct small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor the progress to identify the optimal temperature.[2]
Product Precipitation/Crystallization Issues Inappropriate Recrystallization Solvent Test the solubility of your crude product in different solvents at both room temperature and their boiling points to identify a suitable solvent for recrystallization (one with high solubility at high temperature and low solubility at low temperature).[2]
Increased Impurities on a Larger Scale Suboptimal Reaction Concentration The ideal concentration for a small-scale reaction may not be suitable for a larger batch. Experiment with slight adjustments in solvent volume.[4]

Quantitative Data on Solvent Effects

The following table summarizes the effect of different solvents on the yield of quinazoline derivatives in various synthetic methods.

Synthetic Method Reactants Solvent Yield (%)
I₂-catalyzed three-component reaction Benzaldehydes, o-aminoarylketones, NH₄OAcNeat (solvent-free)91-97
Ethanol91-97
CAN/TBHP catalyzed reaction Benzylamines, 2-aminobenzophenonesCH₃CN75-93
Microwave-promoted synthesis Aldehydes, 2-aminobenzophenones, NH₄OAcSolvent-free70-91
α-MnO₂-catalyzed synthesis 2-amino-benzylamines, alcoholsChlorobenzene59-91
Mn(I)-catalyzed dehydrogenative coupling 2-amino-benzylalcohol, primary amidesToluene58-81
CuI-catalyzed tandem approach (2-bromophenyl)-methylamine, amides2-propanol-
Cu(OTf)₂ catalyzed cascade annulation Diaryliodonium salts, nitrilesDMSO52-90

Experimental Protocols

Protocol: Solvent Screening for Quinazoline Synthesis

This protocol provides a general methodology for screening various solvents to optimize the yield of a target quinazoline derivative.

  • Preparation:

    • Set up a series of small-scale reactions in parallel, with each reaction vessel containing the same starting materials and reagents in identical concentrations.

    • Assign a different solvent to each reaction. A good starting point is to select solvents with a range of polarities, such as a non-polar solvent (e.g., toluene), a polar aprotic solvent (e.g., DMF, acetonitrile), and a polar protic solvent (e.g., ethanol, water).[2]

  • Reaction Execution:

    • Add the starting materials and any necessary catalysts to each reaction vessel.

    • Add the designated solvent to each vessel.

    • Stir the reactions under the same temperature and atmospheric conditions. It is advisable to start with a literature-reported temperature or a moderately elevated temperature (e.g., 80 °C).[2]

  • Monitoring and Analysis:

    • Monitor the progress of each reaction at regular intervals using TLC or LC-MS.[1] Note the consumption of starting materials and the formation of the desired product.

    • Once the reactions appear to have reached completion or a steady state, quench the reactions appropriately.

  • Work-up and Yield Determination:

    • Perform a standard work-up procedure for each reaction to isolate the crude product.

    • Analyze the crude product from each reaction by a suitable method (e.g., ¹H NMR, LC-MS) to determine the relative yield and purity of the desired quinazoline derivative.

  • Optimization:

    • Based on the results, select the solvent that provided the highest yield and purity for further optimization of other reaction parameters, such as temperature and concentration.

Visualizations

SolventSelectionWorkflow start Start: Define Quinazoline Synthesis Reaction lit_review Conduct Literature Review for Similar Syntheses start->lit_review solvent_info Identify Commonly Used Solvents (e.g., DMF, Ethanol, Toluene) lit_review->solvent_info screening_protocol Design Solvent Screening Experiment solvent_info->screening_protocol select_solvents Select a Range of Solvents (Polar Aprotic, Polar Protic, Non-polar) screening_protocol->select_solvents run_reactions Run Small-Scale Parallel Reactions select_solvents->run_reactions monitor Monitor Progress (TLC, LC-MS) run_reactions->monitor analyze Analyze Yield and Purity monitor->analyze optimal_solvent Identify Optimal Solvent analyze->optimal_solvent optimization Proceed with Further Reaction Optimization optimal_solvent->optimization end End: Optimized Protocol optimization->end TroubleshootingLowYield start Start: Low Quinazoline Yield check_purity Verify Purity of Starting Materials start->check_purity pure Purity Confirmed? check_purity->pure purify Purify Starting Materials pure->purify No check_conditions Review Reaction Conditions (Temp, Time) pure->check_conditions Yes purify->check_purity conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_temp Optimize Temperature and Time conditions_ok->optimize_temp No check_solvent Evaluate Solvent Choice conditions_ok->check_solvent Yes optimize_temp->check_conditions solvent_ok Solvent Appropriate? check_solvent->solvent_ok solvent_screen Perform Solvent Screening solvent_ok->solvent_screen No check_catalyst Check Catalyst Activity (if applicable) solvent_ok->check_catalyst Yes solvent_screen->check_solvent catalyst_ok Catalyst Active? check_catalyst->catalyst_ok replace_catalyst Use Fresh Catalyst/Optimize Loading catalyst_ok->replace_catalyst No rerun Re-run Optimized Reaction catalyst_ok->rerun Yes replace_catalyst->check_catalyst end End: Improved Yield rerun->end

References

Temperature optimization for Bischler cyclization in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quinazoline Synthesis via Bischler Cyclization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinazoline derivatives via Bischler cyclization. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on temperature optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield

Question: I am getting a very low yield or no desired quinazoline product. What are the possible causes related to temperature and how can I troubleshoot this?

Answer: Low or no yield is a common issue in Bischler cyclization. Temperature is a critical parameter that can significantly influence the outcome.

  • Insufficient Temperature: The Bischler cyclization is an intramolecular electrophilic aromatic substitution that often requires elevated temperatures to overcome the activation energy barrier.[1][2] Classical methods may require temperatures above 120°C.[3] If the temperature is too low, the reaction may not proceed at a reasonable rate or at all.

    • Troubleshooting: Gradually increase the reaction temperature in small increments (e.g., 10-20°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] For less reactive substrates, higher boiling point solvents like xylene or microwave-assisted heating can be employed to achieve the necessary temperatures.[1]

  • Excessive Temperature: While heating is often necessary, excessively high temperatures can lead to the decomposition of the starting material, intermediates, or the final product, often resulting in tar formation.[4][5]

    • Troubleshooting: If you observe decomposition (e.g., darkening of the reaction mixture, formation of insoluble materials), reduce the reaction temperature. It is crucial to find a balance where the cyclization occurs efficiently without significant degradation. Monitoring the reaction progress closely is key to determining the optimal reaction time at a given temperature.[4]

2. Side Product Formation

Question: I am observing significant side product formation. How can I optimize the temperature to minimize this?

Answer: Temperature plays a crucial role in controlling the selectivity of the reaction.

  • Retro-Ritter Reaction: A major competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[1][5] This is particularly prevalent at higher temperatures.

    • Troubleshooting: To minimize this side reaction, it is often beneficial to use milder reaction conditions. This can involve using a more efficient dehydrating agent that allows the reaction to proceed at a lower temperature.[5] For instance, triflic anhydride (Tf₂O) with a non-nucleophilic base can facilitate the reaction at temperatures as low as -20°C to 0°C.[4][6]

  • Other Side Reactions: At elevated temperatures, other side reactions like polymerization or rearrangements can occur.

    • Troubleshooting: A systematic temperature screening can help identify the optimal temperature window where the formation of the desired product is maximized and side reactions are minimized.

3. Reaction Stalls or is Incomplete

Question: My reaction starts but does not go to completion, even after a prolonged time. Could the temperature be the issue?

Answer: Yes, an incomplete reaction can be related to the temperature.

  • Sub-optimal Temperature: The reaction may have reached a point where the thermal energy is insufficient to drive it to completion, especially if the starting material's aromatic ring is not sufficiently electron-rich.[5]

    • Troubleshooting: A modest increase in temperature might be all that is needed. If using a solvent like toluene, switching to a higher boiling point solvent such as xylene could help.[1] Alternatively, microwave irradiation can be a powerful tool to drive reactions to completion by providing efficient and rapid heating.

  • Decomposition of Reagents: The dehydrating agent (e.g., POCl₃) or other reagents might not be stable at the reaction temperature for extended periods, leading to a stalled reaction.

    • Troubleshooting: Ensure the quality of your reagents. If you suspect reagent decomposition, adding a fresh portion of the reagent might restart the reaction. However, be cautious as this can also lead to side reactions.

4. Formation of Tar

Question: My reaction mixture has turned into a thick, unmanageable tar. What can I do?

Answer: Tar formation is a common problem in Bischler cyclization, often exacerbated by high temperatures.[4]

  • Cause: This is typically due to the decomposition of starting materials, intermediates, or products at excessively high temperatures or with prolonged reaction times.[4]

    • Troubleshooting:

      • Control the Temperature: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[4]

      • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid overheating and decomposition.[4]

      • Milder Conditions: Consider switching to a milder protocol that operates at lower temperatures, such as using triflic anhydride.[7]

Data on Temperature Optimization

The following table summarizes the effect of temperature on the yield of quinazolinone synthesis from the reaction of 2-aminobenzamide with an aldehyde, catalyzed by Cu₃(BTC)₂ MOF. While not a direct Bischler cyclization, it illustrates the typical impact of temperature on quinazoline synthesis.

EntryTemperature (°C)Time (h)Yield (%)
1Room Temperature12No reaction
2601045
380875
4100694
5120694

Data adapted from a study on copper-catalyzed oxidative synthesis of quinazolinones.[8]

Experimental Protocol: Temperature Optimization

This protocol provides a general guideline for optimizing the temperature for a Bischler cyclization reaction.

  • Initial Screening (Small Scale):

    • Set up several small-scale reactions in parallel, each at a different temperature (e.g., 80°C, 100°C, 120°C, and reflux temperature of the chosen solvent).

    • To an oven-dried flask, add the β-arylethylamide substrate (1.0 equiv).

    • Under an inert atmosphere (e.g., nitrogen), add an anhydrous solvent (e.g., toluene, xylene).

    • Add the dehydrating agent (e.g., POCl₃, 1.1 to 5 equiv) dropwise. This may be exothermic, so cooling might be necessary.[4]

    • Heat each reaction to its designated temperature.

    • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour).

    • Note the temperature that gives the best conversion to the product with the fewest side products.

  • Optimization:

    • Based on the initial screening, perform further reactions around the most promising temperature to fine-tune the conditions.

    • Once the optimal temperature is identified, you can optimize the reaction time by stopping the reaction at different time points and analyzing the product mixture.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Temperature Screening cluster_analysis Analysis & Decision cluster_optimization Optimization & Scale-up start Define Substrate & Reagents setup Set up Parallel Small-Scale Reactions start->setup temp_range Select Temperature Range (e.g., 80°C, 100°C, 120°C) setup->temp_range run_rxn Run Reactions & Monitor (TLC/LC-MS) temp_range->run_rxn analyze Analyze Yield & Purity run_rxn->analyze decision Optimal Temp Found? analyze->decision refine_temp Refine Temperature decision->refine_temp No optimize_time Optimize Reaction Time decision->optimize_time Yes refine_temp->run_rxn scale_up Scale-up Reaction optimize_time->scale_up

Caption: Experimental workflow for temperature optimization.

logical_relationship temp Reaction Temperature rate Reaction Rate temp->rate Increases yield Product Yield temp->yield Increases to an optimum, then decreases side_products Side Products (e.g., Retro-Ritter) temp->side_products Increases decomposition Reagent/Product Decomposition (Tar) temp->decomposition Increases

Caption: Impact of temperature on key reaction parameters.

References

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-7-(trifluoromethyl)quinazoline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 4-Chloro-7-(trifluoromethyl)quinazoline and its key intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale synthetic route for this compound?

A1: The most prevalent and scalable synthetic pathway commences with 2-amino-4-(trifluoromethyl)benzoic acid. This route involves a two-step process:

  • Cyclization: Reaction of 2-amino-4-(trifluoromethyl)benzoic acid with a formylating agent, typically formamide or formamidine acetate, to yield the intermediate 4-hydroxy-7-(trifluoromethyl)quinazoline.

  • Chlorination: Subsequent treatment of the hydroxy intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to afford the final product, this compound.

Q2: What are the critical process parameters to monitor during the cyclization step at scale?

A2: During the scale-up of the cyclization reaction, critical parameters to monitor and control include:

  • Temperature: This reaction is typically conducted at elevated temperatures. Precise temperature control is crucial to ensure complete reaction and minimize the formation of impurities.

  • Reaction Time: Adequate reaction time is necessary for the reaction to go to completion. Progress should be monitored by in-process controls like HPLC or TLC.

  • Agitation: Efficient mixing is vital to ensure homogeneity and effective heat transfer, especially in large reactors.

  • Removal of By-products: The removal of volatile by-products, such as water, can drive the reaction equilibrium towards the product.

Q3: What safety precautions are necessary when handling phosphorus oxychloride (POCl₃) at an industrial scale?

A3: Phosphorus oxychloride is a highly corrosive and reactive substance that requires stringent safety protocols, especially at scale. Key precautions include:

  • Closed Systems: Use of a closed reactor system to prevent exposure to fumes.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) to prevent reactions with moisture.

  • Controlled Addition: Slow and controlled addition of POCl₃ to manage the exothermic nature of the reaction.

  • Quenching: A carefully planned and controlled quenching procedure for the reaction mixture, typically involving slow addition to a cooled, stirred base solution or ice water.

  • Personal Protective Equipment (PPE): Use of appropriate PPE, including acid-resistant gloves, aprons, and full-face respirators.

Q4: How can the final product, this compound, be purified on a large scale?

A4: Large-scale purification of this compound typically involves crystallization. The choice of solvent is critical for achieving high purity and yield. Common solvent systems include isopropanol, ethanol, or mixtures of ethyl acetate and hexanes. The crystallization process should be carefully controlled, with a gradual cooling profile to promote the formation of large, easily filterable crystals.

Troubleshooting Guides

Problem 1: Low Yield in the Cyclization to 4-hydroxy-7-(trifluoromethyl)quinazoline
Potential Cause Troubleshooting Action
Incomplete Reaction- Increase reaction temperature incrementally. - Extend reaction time, monitoring progress with in-process controls. - Ensure efficient removal of water by-product.
Sub-optimal Reagent Ratio- Optimize the molar ratio of the formylating agent to the starting benzoic acid. An excess of the formylating agent is often used.
Poor Mixing in Reactor- Increase agitation speed. - Evaluate the suitability of the impeller design for the reaction mass.
Degradation of Starting Material or Product- Avoid excessive temperatures or prolonged reaction times. - Ensure the quality of the starting 2-amino-4-(trifluoromethyl)benzoic acid.
Problem 2: High Impurity Levels after Chlorination
Potential Cause Troubleshooting Action
Incomplete Chlorination- Increase the equivalents of POCl₃. - Increase reaction temperature or time.[1]
Presence of Water- Use freshly distilled or high-purity POCl₃. - Thoroughly dry all glassware and reactors. - Conduct the reaction under a dry, inert atmosphere.
Formation of Phosphorylated Intermediates- Ensure the reaction is heated to a sufficient temperature (typically 70-90°C) to drive the conversion of these intermediates to the final product.[1][2]
Over-reaction or Degradation- Avoid excessive temperatures. - Control the rate of heating.
Unreacted 4-hydroxy-7-(trifluoromethyl)quinazoline- Optimize reaction conditions for full conversion. - Implement an effective purification step to remove the starting material.

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-7-(trifluoromethyl)quinazoline (Intermediate)

Methodology:

  • Reactor Setup: A suitable glass-lined or stainless steel reactor is equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet/outlet.

  • Charging Reactants: The reactor is charged with 2-amino-4-(trifluoromethyl)benzoic acid and formamide.

  • Reaction: The mixture is heated to 150-160°C with constant stirring under a slow stream of nitrogen. The reaction is monitored by HPLC for the disappearance of the starting material.

  • Work-up: After completion, the reaction mixture is cooled to 80-90°C and water is added. The resulting slurry is stirred and then cooled to room temperature.

  • Isolation: The solid product is isolated by filtration, washed with water, and then dried under vacuum to yield 4-hydroxy-7-(trifluoromethyl)quinazoline.

Step 2: Synthesis of this compound (Final Product)

Methodology:

  • Reactor Setup: A dry, glass-lined reactor is equipped with a mechanical stirrer, a temperature probe, a reflux condenser with a gas scrubber, and a nitrogen inlet.

  • Charging Reactants: The reactor is charged with 4-hydroxy-7-(trifluoromethyl)quinazoline and an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a suitable base like diisopropylethylamine may be added.[3]

  • Reaction: The mixture is heated to reflux (typically around 100-110°C) and maintained at this temperature with stirring. The reaction progress is monitored by HPLC.

  • POCl₃ Removal: Upon completion, the excess POCl₃ is removed by distillation under reduced pressure.

  • Quenching: The cooled reaction residue is carefully and slowly added to a mixture of crushed ice and a base (e.g., aqueous ammonia or sodium carbonate solution) with vigorous stirring, maintaining the temperature below 20°C.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent like isopropanol.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 4-hydroxy-7-(trifluoromethyl)quinazoline

ParameterLaboratory ScalePilot/Industrial Scale
Starting Material 2-amino-4-(trifluoromethyl)benzoic acid2-amino-4-(trifluoromethyl)benzoic acid
Reagent FormamideFormamide
Molar Ratio (Reagent:SM) 5 - 10 equivalents3 - 7 equivalents
Temperature 150 - 165°C150 - 160°C
Reaction Time 3 - 6 hours5 - 10 hours
Typical Yield 85 - 95%80 - 90%

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterLaboratory ScalePilot/Industrial Scale
Starting Material 4-hydroxy-7-(trifluoromethyl)quinazoline4-hydroxy-7-(trifluoromethyl)quinazoline
Reagent Phosphorus oxychloride (POCl₃)Phosphorus oxychloride (POCl₃)
Molar Ratio (Reagent:SM) 5 - 15 equivalents3 - 10 equivalents
Temperature 100 - 110°C (Reflux)100 - 110°C (Reflux)
Reaction Time 2 - 5 hours4 - 8 hours
Typical Yield 80 - 90%75 - 85%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination Start 2-Amino-4-(trifluoromethyl)benzoic Acid + Formamide Process1 Heat to 150-160°C in Reactor Start->Process1 Charge Reactor QC1 In-Process Control (HPLC) Process1->QC1 Monitor Reaction Workup1 Cool and Quench with Water QC1->Workup1 Reaction Complete Isolation1 Filter and Dry Workup1->Isolation1 Intermediate 4-hydroxy-7-(trifluoromethyl)quinazoline Isolation1->Intermediate Intermediate_Input 4-hydroxy-7-(trifluoromethyl)quinazoline Process2 Heat to Reflux (100-110°C) Intermediate_Input->Process2 Charge Reactor Reagent2 POCl3 Reagent2->Process2 Charge Reagent QC2 In-Process Control (HPLC) Process2->QC2 Monitor Reaction Workup2 Distill excess POCl3 Quench in Ice/Base QC2->Workup2 Reaction Complete Isolation2 Filter, Wash, and Dry Workup2->Isolation2 Purification Recrystallize Isolation2->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Start Low Yield or High Impurity? Check_Step Which Step? Cyclization or Chlorination? Start->Check_Step Cyclization_Issues Cyclization Troubleshooting Check_Step->Cyclization_Issues Cyclization Chlorination_Issues Chlorination Troubleshooting Check_Step->Chlorination_Issues Chlorination Incomplete_Reaction_C Incomplete Reaction? Cyclization_Issues->Incomplete_Reaction_C Action_Temp_Time_C Increase Temperature/Time Ensure H2O Removal Incomplete_Reaction_C->Action_Temp_Time_C Yes Degradation_C Degradation? Incomplete_Reaction_C->Degradation_C No Action_Temp_Control_C Avoid Excessive Heat Degradation_C->Action_Temp_Control_C Yes Incomplete_Reaction_Cl Incomplete Reaction? Chlorination_Issues->Incomplete_Reaction_Cl Action_Reagent_Temp_Cl Increase POCl3/Temperature Incomplete_Reaction_Cl->Action_Reagent_Temp_Cl Yes Moisture_Cl Moisture Present? Incomplete_Reaction_Cl->Moisture_Cl No Action_Anhydrous_Cl Use Dry Reagents/Inert Atm. Moisture_Cl->Action_Anhydrous_Cl Yes

Caption: A logical workflow for troubleshooting common issues in the synthesis process.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Substituted Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of substituted quinazoline derivatives based on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from various studies.

Anticancer Activity

Quinazoline derivatives have emerged as a significant class of anticancer agents, primarily through their inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.[1]

Comparative Anticancer Activity of Quinazoline Derivatives

The following table summarizes the in vitro anticancer activity (IC50 in µM) of various substituted quinazoline derivatives against several human cancer cell lines. A lower IC50 value indicates greater potency.

Compound/DerivativeCancer Cell LineTarget/MechanismIC50 (µM)Reference DrugReference Drug IC50 (µM)
Gefitinib HeLa (Cervical)EGFR Tyrosine Kinase Inhibitor4.3--
MDA-MB-231 (Breast)EGFR Tyrosine Kinase Inhibitor28.3--
Erlotinib -EGFR Tyrosine Kinase Inhibitor---
Compound 21 HeLa (Cervical)Not Specified2.81Gefitinib4.3
MDA-MB-231 (Breast)Not Specified1.85Gefitinib28.3
Compound 23 HeLa (Cervical)Not Specified2.15Gefitinib4.3
MDA-MB-231 (Breast)Not Specified2.09Gefitinib28.3
LU1501 SK-BR-3 (Breast)NF-κB Pathway Inhibitor10.16 ± 0.86--
HCC1806 (Breast)NF-κB Pathway Inhibitor10.66 ± 1.01--
Compound 6n A549 (Lung)EGFR Inhibitor5.9 ± 1.69Cisplatin15.37
SW-480 (Colorectal)EGFR Inhibitor2.3 ± 5.91Cisplatin16.1
MCF-7 (Breast)EGFR Inhibitor5.65 ± 2.33Cisplatin3.2
Compound 6d NCI-H460 (Lung)EGFR Inhibitor0.789Erlotinib0.045 ± 0.003
Derivative 6 A-431 (Skin)EGFR-TKD Inhibitor0.034Gefitinib-
MCF-7 (Breast)EGFR-TKD Inhibitor2.67Gefitinib-
AGS (Gastric)EGFR-TKD Inhibitor3.64Gefitinib-
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of quinazoline derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the quinazoline derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.[3]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.[2][3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[5]

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[2]

Signaling Pathway Inhibition

Quinazoline derivatives frequently target the ATP-binding site of the EGFR's intracellular tyrosine kinase domain. This competitive inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and metastasis.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival) ERK->Gene_Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Transcription EGF EGF Ligand EGF->EGFR Binds Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits (ATP Competition) NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa Degradation of IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_Transcription Gene Transcription (Inflammation, Proliferation) NFkB_nuc->Gene_Transcription Activates Stimulus Pro-inflammatory Stimuli (e.g., TNFα) Stimulus->IKK Activates Quinazoline Quinazoline Inhibitor Quinazoline->IKK Inhibits

References

Anticancer activity of 4-Chloro-7-(trifluoromethyl)quinazoline derivatives in MCF-7 cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of various quinazoline-based compounds against the MCF-7 breast cancer cell line. This report synthesizes experimental data on cytotoxicity, outlines detailed experimental protocols, and visualizes key cellular mechanisms.

While specific research on the anticancer activity of 4-Chloro-7-(trifluoromethyl)quinazoline derivatives in MCF-7 cells is not extensively available in the public domain, a broader examination of the quinazoline scaffold reveals significant potential in breast cancer therapy. This guide provides a comparative analysis of various quinazoline derivatives that have been evaluated for their efficacy against the MCF-7 human breast adenocarcinoma cell line. The data presented is compiled from multiple studies to offer a comparative perspective on structure-activity relationships and mechanisms of action.

Quantitative Analysis of Cytotoxic Activity

The anticancer efficacy of various quinazoline derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values of different classes of quinazoline derivatives against MCF-7 cells, providing a clear comparison of their potency.

Table 1: Chalcone-Incorporated Quinazoline Derivatives
CompoundStructureIC50 (µM) against MCF-7Reference CompoundIC50 (µM)
11f Chalcone-Quinazoline HybridNot SpecifiedCombretastatin-A4Not Specified
11g (E)-1-(4-(Trifluoromethyl)phenyl)-3-(4-(quinazolin-4-ylamino)phenyl)prop-2-en-1-onePotent ActivityCombretastatin-A4Not Specified
11i Chalcone-Quinazoline HybridPotent ActivityCombretastatin-A4Not Specified
11j Chalcone-Quinazoline HybridPotent ActivityCombretastatin-A4Not Specified

A series of chalcone-incorporated quinazoline derivatives were synthesized and evaluated for their anticancer activities against four human cancer cell lines, including MCF-7. Compounds 11f, 11g, 11i, and 11j showed more potent anticancer activity than the control drug, Combretastatin-A4[1].

Table 2: Quinazolinone Schiff Base Derivatives
CompoundChemical NameIC50 (µM) after 72h
1 Quinazoline Schiff Base6.246
2 Quinazoline Schiff Base5.910

Two novel quinazoline Schiff bases demonstrated remarkable antiproliferative effects against the MCF-7 human breast cancer cell line[2].

Table 3: Morpholine-Substituted Quinazoline Derivatives
CompoundIC50 (µM) against MCF-7
AK-3 6.44 ± 0.29
AK-10 3.15 ± 0.23

A series of morpholine-substituted quinazoline derivatives were synthesized and evaluated for their cytotoxic potential against MCF-7 and other cancer cell lines. Compounds AK-3 and AK-10 displayed significant cytotoxic activity[3].

Table 4: 6,8-Dibromo-2-(4-chlorophenyl)quinazolin-4(3H)-one Derivatives
CompoundIC50 (µmol/ml)Fold change relative to Doxorubicin
X 0.0015More Potent
XIIIb 0.0047Less Potent
VI 0.01523Less Potent
VII 0.0213Less Potent
VIII 0.031Less Potent
XIIb 0.0478Less Potent
XI 0.049Less Potent
XIIIc 0.068Less Potent
IX 0.079Less Potent
Doxorubicin (Reference) 0.0025-

A new series of 6,8-dibromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivatives were synthesized and tested for their cytotoxic effect against the human breast cancer cell line (MCF-7). Most of the tested compounds have shown promising cytotoxic activity, with compounds X and XIIIb showing powerful effects[4].

Experimental Protocols

The evaluation of the anticancer activity of quinazoline derivatives typically involves a series of standardized in vitro assays. Below are detailed methodologies for the key experiments cited in the referenced studies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the quinazoline derivatives for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (e.g., DMSO) alone.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assessment

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells.

  • Morphological Observation: Changes in cell morphology indicative of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, can be observed using fluorescence microscopy after staining with dyes like Acridine Orange/Propidium Iodide (AO/PI).

  • Caspase Activation Assays: The activation of caspases, which are key executioner proteins in the apoptotic cascade, can be measured. For instance, the activity of caspases-3/7, -8, and -9 can be quantified using luminescence-based assays.[2]

  • Mitochondrial Membrane Potential (MMP) Assay: The disruption of MMP is an early event in the intrinsic pathway of apoptosis. This can be assessed using fluorescent probes like JC-1.

  • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol, a critical step in initiating apoptosis, can be detected by western blotting.[2]

Mechanism of Action and Signaling Pathways

Several studies indicate that quinazoline derivatives induce apoptosis in MCF-7 cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is often initiated by cellular stress, leading to the disruption of the mitochondrial membrane potential and the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates the executioner caspases-3 and -7, leading to apoptosis.[2]

The extrinsic pathway is triggered by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8. Activated caspase-8 can then directly activate the executioner caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the mitochondrial pathway. Some quinazoline derivatives have also been shown to inhibit the translocation of NF-κB, a transcription factor that promotes cell survival, thereby sensitizing the cells to apoptosis.[2]

Below are diagrams illustrating the experimental workflow for evaluating anticancer activity and the key apoptotic signaling pathways targeted by quinazoline derivatives.

G cluster_workflow Experimental Workflow for Anticancer Activity Evaluation start Seed MCF-7 Cells treat Treat with Quinazoline Derivatives start->treat mtt MTT Assay for Cytotoxicity (IC50) treat->mtt apoptosis Apoptosis Assays treat->apoptosis pathway Signaling Pathway Analysis apoptosis->pathway

Caption: A typical experimental workflow for assessing the anticancer properties of quinazoline derivatives.

G cluster_pathway Apoptotic Signaling Pathways in MCF-7 Cells cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinazolines Quinazoline Derivatives DeathReceptor Death Receptor Quinazolines->DeathReceptor Induces NFkB_Inhibition NF-κB Inhibition Quinazolines->NFkB_Inhibition Inhibits Mitochondria Mitochondria Quinazolines->Mitochondria Disrupts MMP Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

In vitro evaluation of novel 4-anilinoquinazolines against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized 4-anilinoquinazoline derivatives reveals significant cytotoxic effects against various cancer cell lines, with some compounds exhibiting greater potency than established EGFR inhibitors like gefitinib and erlotinib. These findings underscore the potential of this chemical scaffold in the development of next-generation anticancer therapeutics.

Researchers have designed and synthesized a series of novel 4-anilinoquinazoline derivatives, evaluating their anti-proliferative activity across a panel of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation, survival, and metastasis.[1][2] The in vitro studies consistently demonstrate that specific structural modifications to the 4-anilinoquinazoline core can lead to enhanced potency and selectivity.

Comparative Efficacy of Novel Derivatives

The anti-proliferative activity of these novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through MTT or similar cell viability assays. Lower IC50 values indicate greater potency. The following table summarizes the in vitro cytotoxic activity of selected novel 4-anilinoquinazoline derivatives from recent studies, compared to standard reference drugs.

Compound IDCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Reference
19h A549 (Lung)< 1Gefitinib> 1[3]
19h HT-29 (Colon)< 1Gefitinib> 1[3]
8a A431 (Skin)1.78Erlotinib8.31[4]
8f A431 (Skin)7.18Erlotinib8.31[4]
8d A431 (Skin)8.25Erlotinib8.31[4]
14d BaF3-EGFR¹⁹ᵈᵉˡ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ0.09--[5]
14d BaF3-EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ0.75--[5]
7i A549 (Lung)2.25Gefitinib> 10[6]
7i HT-29 (Colon)1.72Gefitinib> 10[6]
7i MCF-7 (Breast)2.81Gefitinib> 10[6]
6j A431 (Skin)4.88Gefitinib-[7]
6j H1975 (Lung)4.38Gefitinib-[7]
6j A549 (Lung)11.97Gefitinib-[7]
9a Various0.025 - 0.682--[8]
8f A431 (Skin)4.75Vandetanib10.62[9]
8l A431 (Skin)8.2Vandetanib10.62[9]
8l HUVEC (Endothelial)0.87Vandetanib-[9]

Mechanism of Action: Beyond Proliferation Inhibition

Further investigations into the mechanisms of action reveal that potent 4-anilinoquinazoline derivatives induce cell cycle arrest and apoptosis. For instance, compound 9a was found to arrest the cell cycle at the G2/M phase and trigger apoptosis.[8] Similarly, compound 19h was shown to induce apoptosis in cancer cells.[3] These effects are often mediated through the inhibition of EGFR signaling pathways, which are critical for cell cycle progression and survival.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these novel compounds.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: Cells are treated with various concentrations of the 4-anilinoquinazoline derivatives or reference drugs and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

  • Cell Treatment: Cells are treated with the test compounds for a specified duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.[11]

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the mixture is incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.[12][13]

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.[14]

  • Staining: The fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.[12]

  • Flow Cytometry Analysis: The DNA content is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.[15]

Visualizing Molecular Pathways and Experimental Processes

To better understand the context of these findings, the following diagrams illustrate the targeted signaling pathway and the general experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand Ligand (EGF, TGF-α) Ligand->EGFR Binds Anilinoquinazoline 4-Anilinoquinazoline (Inhibitor) Anilinoquinazoline->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazolines.

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture 1. Cancer Cell Culture (e.g., A549, A431) start->cell_culture treatment 2. Treatment with Novel 4-Anilinoquinazolines cell_culture->treatment mtt 3a. MTT Assay (Cell Viability/IC50) treatment->mtt apoptosis 3b. Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle 3c. Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis 4. Data Analysis mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion: Evaluation of Anticancer Potential data_analysis->conclusion

Caption: General workflow for the in vitro evaluation of novel compounds.

References

The Pivotal Role of the 4-Anilinoquinazoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 4-anilinoquinazoline derivatives reveals critical insights for the design of potent and selective kinase inhibitors, a cornerstone of modern targeted cancer therapy. This guide provides a comparative analysis of key structural modifications and their impact on biological activity, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating this important chemical space.

The 4-anilinoquinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved kinase inhibitors such as gefitinib, erlotinib, and lapatinib.[1][2] These molecules primarily exert their therapeutic effect by targeting the ATP-binding site of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR), which is often dysregulated in various cancers.[3][4][5] Understanding the nuanced relationship between the structure of these derivatives and their inhibitory activity is paramount for the development of next-generation therapeutics with improved efficacy and reduced off-target effects.

Deciphering the Structure-Activity Landscape

The inhibitory potency and selectivity of 4-anilinoquinazoline derivatives are dictated by the nature and position of substituents on both the quinazoline core and the anilino moiety.

The Quinazoline Core: A Foundation for Potency

The quinazoline ring system is essential for activity, with the nitrogen atom at position 1 (N-1) typically forming a crucial hydrogen bond with the hinge region of the kinase domain.[4] Modifications at positions 6 and 7 of the quinazoline ring have been extensively explored to enhance potency and modulate physicochemical properties.

  • Substitution at C6 and C7: The introduction of small, electron-donating groups, such as methoxy (-OCH3) groups at the C6 and C7 positions, is a well-established strategy to increase inhibitory activity.[6] For instance, the 6,7-dimethoxy substitution is a common feature in potent EGFR inhibitors.[6] More complex substitutions at these positions, often involving solubilizing groups, are also employed to improve pharmacokinetic profiles. A series of 6,7-dialkoxy-4-anilinoquinazolines have been synthesized, with variations in the heterocycles at the 6-position showing potent effects against EGFR-overexpressing cell lines.[7]

  • Substitution at C2: While less common, modifications at the C2 position can also influence activity. Studies have shown that introducing a methyl group at the C-2 position of the quinazoline ring can significantly improve the antitumor potency of 4-anilinoquinazolines.[8]

The Anilino Moiety: The Key to Selectivity and Interaction

The 4-anilino group projects into the hydrophobic pocket of the kinase domain, and substitutions on this ring are critical for determining selectivity and potency.

  • 3-Position Substitution: Small, lipophilic groups at the 3-position of the aniline ring are generally preferred for potent EGFR inhibition.[6] Halogen substitutions, such as chlorine or bromine, are common. For example, derivatives with a 3-chloro-4-fluoroaniline moiety are characteristic of many potent EGFR inhibitors.

  • 4-Position Substitution: Modifications at the 4-position of the aniline ring can be tailored to target specific features of the ATP-binding site. For instance, the introduction of a 3-nitro-1,2,4-triazole group has been explored to develop hypoxia-selective EGFR and VEGFR-2 dual inhibitors.[9]

  • Introduction of Solubilizing Groups: The incorporation of polar groups, such as amino acid moieties, on the aniline ring has been investigated to improve solubility and pharmacokinetic properties while maintaining potent inhibitory activity.[10]

Comparative Biological Activity

The following tables summarize the in vitro activity of representative 4-anilinoquinazoline derivatives against various cancer cell lines and kinases.

CompoundTarget/Cell LineIC50 (µM)Reference
Gefitinib H19751.23[8]
19c H1975Potent (more than Gefitinib)[8]
19g H19750.11[8]
10a A549 (hypoxic)Enhanced anti-proliferative activity[9]
10g A549 (hypoxic)Enhanced anti-proliferative activity[9]
30 A4313.5[7]
33 A4313.0[7]
9a Various cancer cell lines0.025 - 0.682[11]
6m HepG28.3[10]
6m EGFR0.0032[10]

Visualizing Key Cellular Processes

To better understand the context in which these inhibitors function, the following diagrams illustrate the EGFR signaling pathway and a general workflow for evaluating the antiproliferative activity of these compounds.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Growth ERK->Cell_Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Cell_Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->Dimerization Inhibits

Caption: EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazoline Derivatives.

Experimental_Workflow Experimental Workflow for Antiproliferative Activity Start Start: Synthesized 4-Anilinoquinazoline Derivatives Cell_Culture 1. Seed Cancer Cells in 96-well plates Start->Cell_Culture Compound_Treatment 2. Treat cells with varying concentrations of compounds Cell_Culture->Compound_Treatment Incubation 3. Incubate for a defined period (e.g., 72h) Compound_Treatment->Incubation MTT_Assay 4. Add MTT reagent Incubation->MTT_Assay Formazan_Solubilization 5. Solubilize formazan crystals MTT_Assay->Formazan_Solubilization Absorbance_Measurement 6. Measure absorbance at specific wavelength Formazan_Solubilization->Absorbance_Measurement IC50_Calculation 7. Calculate IC50 values Absorbance_Measurement->IC50_Calculation End End: Determination of Antiproliferative Activity IC50_Calculation->End

Caption: General Workflow for MTT-based Cell Viability Assay.

Experimental Protocols

A fundamental aspect of reproducible research is the detailed description of experimental methods. Below are protocols for key assays used in the evaluation of 4-anilinoquinazoline derivatives.

General Procedure for Synthesis of 4-Anilinoquinazoline Derivatives

While specific reaction conditions may vary, a common synthetic route involves the reaction of a 4-chloroquinazoline intermediate with the appropriately substituted aniline.

  • Preparation of the 4-chloroquinazoline intermediate: This is often synthesized from the corresponding quinazolin-4-one by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Coupling Reaction: The 4-chloroquinazoline is then reacted with the desired aniline derivative in a suitable solvent, such as isopropanol or N,N-dimethylformamide (DMF), often in the presence of a base like potassium carbonate (K₂CO₃) or a catalytic amount of acid. The reaction mixture is typically heated to drive the reaction to completion.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield the desired 4-anilinoquinazoline derivative.

In Vitro Kinase Inhibition Assay

The ability of the compounds to inhibit specific kinases is a critical measure of their potency and selectivity.

  • Assay Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Procedure (Example using ADP-Glo™):

    • A reaction mixture containing the kinase, a suitable substrate, and ATP is prepared in a buffer solution.

    • The test compound (4-anilinoquinazoline derivative) at various concentrations is added to the reaction mixture.

    • The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

    • The luminescence is measured using a plate reader, and the signal is inversely proportional to the kinase activity.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 4-anilinoquinazoline derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. The plates are incubated for a few hours to allow formazan formation.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values, the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Western Blotting Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of the compounds on the phosphorylation status of target kinases and downstream signaling proteins.

  • Cell Lysis: Cells treated with the compounds are harvested and lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-phospho-EGFR).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody, producing light that can be captured on X-ray film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein.[8]

References

A Comparative Analysis of the Cytotoxic Effects of Novel Quinazoline-Chalcone Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in anticancer research is emerging with the development of quinazoline-chalcone hybrid molecules. These compounds, which combine the structural features of both quinazolines and chalcones, have demonstrated significant cytotoxic activity against a variety of cancer cell lines. This guide provides a comparative overview of the performance of several novel hybrids, supported by experimental data, to assist researchers and drug development professionals in this promising field.

The hybridization of quinazoline and chalcone moieties is a strategic approach in medicinal chemistry aimed at creating molecules with enhanced potency and potentially novel mechanisms of action.[1][2] Quinazolines are known for their diverse biological activities, including anticancer properties, with some derivatives acting as inhibitors of key signaling molecules like epidermal growth factor receptor (EGFR).[3][4] Chalcones, α,β-unsaturated ketones, also exhibit a broad spectrum of pharmacological effects, including antitumor activities.[3] The conjugation of these two scaffolds has yielded promising results in the development of new anticancer agents.[1]

Comparative Cytotoxicity Data

The cytotoxic potential of various quinazoline-chalcone hybrids has been evaluated against a panel of human cancer cell lines. The data, summarized in the table below, highlights the concentration-dependent inhibition of cell growth, typically represented by IC50 (the concentration required to inhibit 50% of cell growth) or GI50 (the concentration required to inhibit 50% of cell growth) values.

CompoundCancer Cell LineIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM) of Ref.
Compound 9i A549 (Lung)3.91Cisplatin-
K-562 (Leukemia)1.91Cisplatin2.71
Compound 9j A549 (Lung)5.29Cisplatin-
K-562 (Leukemia)2.67Cisplatin2.71
Compound 13f Leukemia1.07--
Non-small cell lung2.05--
Colon0.54--
Breast2.17--
Compound 13g Leukemia0.26--
Non-small cell lung1.32--
Colon0.34--
Breast1.84--
Compound 13h Leukemia0.24--
Non-small cell lung0.23--
Colon0.34--
Breast0.22--
Compound 11f HT-29 (Colon)0.18Combretastatin-A4>100
Compound 11g A549 (Lung)0.10Combretastatin-A40.32
HT-29 (Colon)0.13Combretastatin-A4>100
MCF-7 (Breast)0.17Combretastatin-A40.21
Compound 11i A549 (Lung)0.10Combretastatin-A40.32
MCF-7 (Breast)0.14Combretastatin-A40.21
A375 (Melanoma)0.19Combretastatin-A40.24
Compound 11j MCF-7 (Breast)0.16Combretastatin-A40.21
Compound 12e MGC-803 (Gastric)1.38--
HCT-116 (Colon)5.34--
MCF-7 (Breast)5.21--
Compound 7c --Doxorubicin-
Compound 39 A549 (Lung)1.91--
K-562 (Leukemia)---
Compound 40 A549 (Lung)5.29--
K-562 (Leukemia)---

Data compiled from multiple sources.[3][5][6][7][8]

Experimental Protocols

The evaluation of the cytotoxic activity of these quinazoline-chalcone hybrids was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

MTT Assay Protocol:

  • Cell Seeding: Human cancer cell lines were seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the quinazoline-chalcone hybrid compounds and a positive control (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the medium was replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates were then incubated for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium was removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was then determined from the dose-response curve.

Mechanism of Action: Targeting Key Signaling Pathways

Several studies have indicated that quinazoline-chalcone hybrids exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. One of the key pathways identified is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[5][9]

Certain quinazoline-chalcone hybrids have been shown to inhibit the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR.[5][9] This inhibition leads to the downstream effects of cell cycle arrest and induction of apoptosis.[5][8]

PI3K_Akt_mTOR_Pathway QC_Hybrid Quinazoline-Chalcone Hybrid PI3K PI3K QC_Hybrid->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinazoline-chalcone hybrids.

Another important target for some quinazoline-chalcone hybrids is the epidermal growth factor receptor (EGFR).[10][11] By inhibiting EGFR, these compounds can block downstream signaling cascades that promote tumor growth.

The experimental workflow for assessing the cytotoxic effects and elucidating the mechanism of action of these compounds typically involves a multi-step process, from initial screening to more in-depth mechanistic studies.

Experimental_Workflow Synthesis Synthesis of Quinazoline-Chalcone Hybrids Screening Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Mechanism Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Lead_ID->Mechanism Target_ID Target Identification (e.g., PI3K, EGFR) Mechanism->Target_ID

Figure 2: General experimental workflow for the evaluation of quinazoline-chalcone hybrids.

References

Validating the Mechanism of Action for Quinazoline-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies, particularly in oncology. These heterocyclic compounds have proven to be highly effective inhibitors of various protein kinases, playing a crucial role in regulating cellular signaling pathways implicated in cancer progression. This guide provides a comparative analysis of two prominent quinazoline-based inhibitors, Gefitinib and Vandetanib, to validate their distinct mechanisms of action through experimental data and detailed protocols.

Comparative Analysis of Gefitinib and Vandetanib

Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in many epithelial cancers.[1][2][3] Vandetanib, on the other hand, is a multi-kinase inhibitor, targeting not only EGFR but also Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Rearranged during Transfection (RET) tyrosine kinases.[4][5][6][7][8] This dual inhibitory action allows Vandetanib to simultaneously target tumor cell proliferation and angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[4][5]

The following table summarizes the key characteristics and performance metrics of these two inhibitors.

FeatureGefitinibVandetanib
Primary Target(s) EGFRVEGFR-2, EGFR, RET
Mechanism of Action Competitively and reversibly binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting autophosphorylation and downstream signaling.[1][3][9]Inhibits the tyrosine kinase activity of VEGFR-2, EGFR, and RET by binding to their ATP-binding sites, thereby blocking downstream signaling pathways involved in cell proliferation and angiogenesis.[4][5]
IC50 (EGFR Kinase Assay) ~3-54 nM[10]~500 nM[11][12]
IC50 (VEGFR-2 Kinase Assay) Not applicable~40 nM[11][12]
Cellular IC50 (NSCLC cell line HCC827 - EGFR exon 19 deletion) ~15 nM[10]Data not readily available for direct comparison
Cellular IC50 (NSCLC cell line H3255 - EGFR L858R mutation) ~3 nM[10]Data not readily available for direct comparison
Therapeutic Indications Primarily used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[2]Approved for the treatment of symptomatic or progressive medullary thyroid cancer.[7]

Signaling Pathway Inhibition

The distinct inhibitory profiles of Gefitinib and Vandetanib translate to their impact on different signaling cascades within the cancer cell.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds ATP ATP EGFR->ATP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates ADP ADP ATP->ADP Phosphorylation Gefitinib Gefitinib Gefitinib->EGFR Inhibits Vandetanib Vandetanib Vandetanib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: EGFR Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ATP_V ATP VEGFR2->ATP_V PLCg PLCγ VEGFR2->PLCg Activates ADP_V ADP ATP_V->ADP_V Phosphorylation Vandetanib_V Vandetanib Vandetanib_V->VEGFR2 Inhibits PKC PKC PLCg->PKC RAS_V RAS PKC->RAS_V RAF_V RAF RAS_V->RAF_V MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V Angiogenesis Angiogenesis Vascular Permeability ERK_V->Angiogenesis

Figure 2: VEGFR-2 Signaling Pathway Inhibition.

Experimental Protocols

Accurate validation of the mechanism of action relies on robust and reproducible experimental protocols. The following are detailed methodologies for key assays used to characterize quinazoline-based inhibitors.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of inhibitor (e.g., Gefitinib or Vandetanib) D Dispense inhibitor dilutions into a 384-well plate A->D B Prepare kinase reaction buffer with purified kinase (EGFR or VEGFR-2) E Add kinase solution to each well B->E C Prepare substrate/ATP solution F Initiate reaction by adding substrate/ATP solution C->F D->E E->F G Incubate at room temperature (e.g., 60 minutes) F->G H Stop reaction and add detection reagent (e.g., ADP-Glo™) G->H I Measure luminescence to quantify kinase activity H->I J Plot % inhibition vs. inhibitor concentration to determine IC50 I->J

Figure 3: Experimental Workflow for In Vitro Kinase Inhibition Assay.

Materials:

  • Purified recombinant human EGFR or VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50μM DTT)[13]

  • ATP (at a concentration near the Km for the specific kinase)

  • Suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test inhibitor (Gefitinib, Vandetanib) and vehicle control (DMSO)

  • 384-well assay plates

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent detection system

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO control to the appropriate wells.[10]

  • Add 2 µL of the kinase solution (containing either EGFR or VEGFR-2) to each well.[10]

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.[10]

  • Incubate the plate at room temperature for 60 minutes.[13]

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[13]

  • Add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.[13]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[14][15]

Materials:

  • Cancer cell lines (e.g., A549, HCC827 for EGFR; HUVEC for VEGFR-2)

  • Complete cell culture medium

  • Test inhibitor (Gefitinib, Vandetanib) and vehicle control (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[17]

  • Prepare serial dilutions of the test inhibitor in the complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of the inhibitor or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[16]

  • Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[16][17][18]

  • Carefully aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][18]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

  • Measure the absorbance at 570 nm using a microplate reader.[19]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

By employing these standardized protocols and comparing the resulting data, researchers can effectively validate the mechanism of action of novel quinazoline-based inhibitors and benchmark their performance against established drugs like Gefitinib and Vandetanib. This systematic approach is fundamental to the successful development of the next generation of targeted cancer therapies.

References

A Comparative Guide to Molecular Docking Studies of Quinazoline Derivatives Against Key Kinase Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This guide provides a comparative analysis of molecular docking studies of quinazoline derivatives targeting three critical kinases implicated in cancer: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-Kinase (PI3K). By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this guide aims to facilitate the rational design and development of novel quinazoline-based kinase inhibitors.

Data Presentation: Docking Performance of Quinazoline Derivatives

The following tables summarize the molecular docking scores and, where available, the corresponding in vitro inhibitory activities (IC50) of various quinazoline derivatives against their respective kinase targets. Lower docking scores typically indicate a higher predicted binding affinity.

Derivative Class Target Kinase PDB ID Docking Score (kcal/mol) IC50 (µM) Reference
4-AnilinoquinazolineEGFR (Wild-Type)1XKK-9.80.05[1]
4-AnilinoquinazolineEGFR (T790M Mutant)2JIV-10.20.5[2]
6,7-Dimethoxy-4-aminoquinazolineEGFR1XKK-8.53.4[1]
Diaryl-thiourea-linked quinazolineEGFR/VEGFR-22ITY (EGFR)-11.2 (EGFR)0.01 (EGFR)[1]
Diaryl-thiourea-linked quinazolineEGFR/VEGFR-21YWN (VEGFR-2)-10.8 (VEGFR-2)0.02 (VEGFR-2)[1]
QuinazolinonePI3Kα2ENQ-9.50.15
Quinazolinone-basedVEGFR-24ASE-10.50.06[3]
2-Sulfanylquinazolin-4(3H)-oneVEGFR-23VHE-9.20.08[4]
2-Sulfanylquinazolin-4(3H)-oneEGFR1M17-8.90.12[4]
Quinazolin-12-onePDK1 (PI3K pathway)3ORZ-10.44Not Reported[5]

Experimental Protocols

Molecular Docking Workflow

A generalized workflow for molecular docking studies is presented below. This process is fundamental to predicting the binding mode and affinity of a ligand within the active site of a target protein.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Obtain Protein Structure (PDB) PDB_Prep Protein Preparation (Add Hydrogens, Remove Water) PDB->PDB_Prep Ligand Design/Select Ligand (2D) Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligand->Ligand_Prep Grid Define Binding Site (Grid Generation) PDB_Prep->Grid Docking Perform Molecular Docking Ligand_Prep->Docking Grid->Docking Scoring Score and Rank Poses Docking->Scoring Analysis Analyze Interactions (Hydrogen Bonds, Hydrophobic) Scoring->Analysis SAR Structure-Activity Relationship (SAR) Studies Analysis->SAR

A typical workflow for a molecular docking study.

1. Protein Preparation (using Schrödinger Maestro):

  • Import Structure: The 3D crystal structure of the target kinase is imported from the Protein Data Bank (PDB).

  • Preprocessing: The Protein Preparation Wizard in Maestro is used to:

    • Assign bond orders, add hydrogens, and create zero-order bonds to metals.

    • Create disulfide bonds.

    • Fill in missing side chains and loops using Prime.

  • H-Bond Optimization: H-bond assignment is optimized by predicting tautomeric and ionization states of residues.

  • Minimization: A restrained minimization of the protein is performed to relieve steric clashes.

2. Ligand Preparation (using LigPrep):

  • The 2D structures of the quinazoline derivatives are converted to 3D.

  • LigPrep is used to generate various tautomers, stereoisomers, and ionization states at a specified pH.

  • Energy minimization of the generated ligand structures is performed.

3. Receptor Grid Generation:

  • A grid box is defined around the active site of the kinase, typically centered on the co-crystallized ligand or predicted binding pocket.

4. Molecular Docking (using Glide):

  • The prepared ligands are docked into the receptor grid using Glide.

  • Standard precision (SP) or extra precision (XP) mode can be used.

  • The docking poses are scored based on the GlideScore, which estimates the binding affinity.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the IC50 value of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

    • Dilute the target kinase and its specific substrate in the kinase buffer.

    • Prepare a serial dilution of the quinazoline derivative in DMSO.

  • Assay Procedure:

    • Add the kinase, substrate, and inhibitor to a 96-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • The amount of phosphorylated substrate is quantified using a suitable method, such as a fluorescence-based assay or a radiometric assay.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each inhibitor concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve.

Kinase Signaling Pathways

Understanding the signaling pathways in which these kinases operate is crucial for appreciating the therapeutic rationale behind their inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which promote cell proliferation, survival, and migration.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation RAS RAS VEGFR2->RAS Activation VEGF VEGF VEGF->VEGFR2 Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

References

Efficacy of 4-Substituted-7-(Trifluoromethyl)quinazoline Derivatives Against HCT-116 Colon Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 4-substituted-7-(trifluoromethyl)quinazoline derivatives against the human colon carcinoma cell line, HCT-116. While direct studies on 4-chloro-7-(trifluoromethyl)quinazoline derivatives are limited, this guide focuses on structurally related 4-anilino and other 4-substituted quinazoline analogs bearing the 7-(trifluoromethyl) moiety, offering valuable insights into their potential as anti-cancer agents. The information presented is collated from various studies and includes quantitative data on cytotoxicity, detailed experimental protocols, and visualizations of relevant signaling pathways.

Comparative Efficacy of Quinazoline Derivatives in HCT-116 Cells

The cytotoxic effects of various quinazoline derivatives against HCT-116 cells have been evaluated in multiple studies. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific substitutions on the quinazoline core. Below is a summary of reported IC50 values for different quinazoline derivatives, providing a benchmark for their anti-proliferative activity.

Compound ClassSpecific Derivative(s)IC50 (µM) against HCT-116 CellsReference CompoundIC50 (µM) of Reference
4-AnilinoquinazolinesCompound 10b 2.8DoxorubicinNot specified in study
Compound 15a Active (>75% inhibition at 50 µM)DoxorubicinNot specified in study
Compound 15b Active (>75% inhibition at 50 µM)DoxorubicinNot specified in study
Quinazoline-based triazole-acetamidesCompound 8a (X = 4-OCH3, R = H)5.33 (72h)Doxorubicin1.21 (72h)[1]
Fuoryl Quinazoline DerivativesCompound IXa 12.54DoxorubicinNot specified in study[2]
4,7-disubstituted 8-methoxyquinazolinesCompound 18B 5.64 ± 0.68Imatinib mesylateNot specified in study[3][4]
Quinazolinone-chalcone hybridsNot specifiedPotent inhibitionNot specifiedNot specified
Erlotinib analogueCompound 3o 3.92Gefitinib21.55[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the standard protocols used to assess the efficacy of quinazoline derivatives against HCT-116 cells.

Cell Culture and Maintenance

HCT-116, a human colorectal carcinoma cell line, is cultured in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. For experimental procedures, cells are seeded at a predetermined density and allowed to adhere overnight before treatment.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: HCT-116 cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is then removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents exert their effects. The Annexin V-FITC/PI assay is a common method to detect and quantify apoptotic cells via flow cytometry.

  • Cell Treatment: HCT-116 cells are treated with the quinazoline derivatives for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells.

  • Data Analysis: The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.

Cell Cycle Analysis

Quinazoline derivatives can induce cell cycle arrest, preventing cancer cell proliferation. Cell cycle distribution is analyzed by staining cellular DNA with a fluorescent dye like propidium iodide (PI) and measuring the fluorescence intensity using flow cytometry.

  • Cell Treatment and Harvesting: HCT-116 cells are treated with the test compounds, harvested, and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer.

  • Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content.

Signaling Pathways and Mechanisms of Action

Several studies suggest that quinazoline derivatives exert their anti-cancer effects on HCT-116 cells by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and survival. Its aberrant activation is common in many cancers, including colorectal cancer. Some quinazoline derivatives have been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis in HCT-116 cells.

PI3K_Akt_mTOR_Pathway Quinazoline Quinazoline Derivative PI3K PI3K Quinazoline->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinazoline derivatives.

Intrinsic Apoptosis Pathway

Certain 4-anilinoquinazoline analogs have been found to induce apoptosis in colorectal cancer cells through the intrinsic, or mitochondrial, pathway. This involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent cell death.

Intrinsic_Apoptosis_Pathway Anilinoquinazoline 4-Anilinoquinazoline Bcl2 Bcl-2 (Anti-apoptotic) Anilinoquinazoline->Bcl2 Bax Bax/Bak (Pro-apoptotic) Anilinoquinazoline->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of intrinsic apoptosis by 4-anilinoquinazolines.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of novel quinazoline derivatives against HCT-116 cells.

Experimental_Workflow Start Synthesized Quinazoline Derivatives CellCulture HCT-116 Cell Culture Start->CellCulture MTT MTT Assay (Cytotoxicity) CellCulture->MTT IC50 Determine IC50 MTT->IC50 ApoptosisAssay Annexin V/PI Staining (Apoptosis) IC50->ApoptosisAssay CellCycle PI Staining (Cell Cycle) IC50->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) ApoptosisAssay->Mechanism CellCycle->Mechanism Results Data Analysis and Comparison Mechanism->Results

Caption: Workflow for evaluating quinazoline derivatives in HCT-116 cells.

References

Comparative Cross-Reactivity Profiling of 4-Chloro-7-(trifluoromethyl)quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a kinase inhibitor's selectivity is paramount for the development of safe and effective therapeutics. The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the design of potent kinase inhibitors, with several approved drugs targeting the epidermal growth factor receptor (EGFR) family. However, off-target activities can lead to unforeseen side effects and impact the overall therapeutic index. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the 4-Chloro-7-(trifluoromethyl)quinazoline core, with supporting experimental data and detailed methodologies.

Comparative Inhibitor Selectivity

The following tables summarize the inhibitory activity (IC50) of various quinazoline-based inhibitors against a panel of kinases. Due to the limited publicly available kinase screening data for inhibitors with the specific this compound scaffold, this comparison includes data on structurally related and well-characterized quinazoline inhibitors to provide a valuable reference for understanding the impact of substitutions on the quinazoline core on inhibitor selectivity.

Table 1: Inhibitory Activity of Quinazoline-Based Kinase Inhibitors Against Primary Targets and Key Off-Targets

Compound/InhibitorPrimary Target(s)IC50 (nM)Key Off-TargetsIC50 (nM)Reference Compound(s)
Gefitinib EGFR2-37ErbB2, KDR (VEGFR2)>10,000-
Erlotinib EGFR2JAK2, STK10--
Lapatinib EGFR, ErbB2 (HER2)10.8, 9.8---
Compound 1 (quinazoline derivative) EGFR L858R/T790M119EGFR (wild-type)>10,000-
Compound 2 (quinazoline derivative) Aurora A, Aurora B2.8, 6.0FLT3, VEGFR2, EGFR>1000-

Note: IC50 values can vary depending on the assay conditions. The data presented here is a compilation from various sources for comparative purposes.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of cross-reactivity profiling data.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Materials:

  • Test compounds (e.g., this compound-based inhibitors) dissolved in DMSO

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • [γ-33P]ATP or [γ-32P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphorimager or scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture Preparation: In each well of the assay plate, prepare a reaction mixture containing the kinase buffer, the specific peptide substrate, and the purified kinase enzyme.

  • Inhibitor Addition: Add the serially diluted test compound or DMSO (vehicle control) to the respective wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP ([γ-33P]ATP or [γ-32P]ATP) to each well. The final ATP concentration should be close to the Km value for each kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Signal Detection: Transfer the reaction mixture onto a phosphocellulose membrane or filter plate to capture the phosphorylated substrate. Wash the membrane to remove unincorporated radiolabeled ATP.

  • Quantification: Quantify the amount of incorporated radioactivity using a phosphorimager or scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic effects of the inhibitors.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate a key signaling pathway targeted by many quinazoline-based inhibitors and a typical workflow for cross-reactivity profiling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway often targeted by quinazoline-based inhibitors.

Experimental_Workflow cluster_workflow Cross-Reactivity Profiling Workflow start Synthesize/Obtain Quinazoline Inhibitor primary_screen Primary Kinase Assay (On-Target) start->primary_screen selectivity_panel Broad Kinase Panel Screen (e.g., 400+ kinases) primary_screen->selectivity_panel ic50_determination IC50 Determination for Hits (Off-Targets) selectivity_panel->ic50_determination cellular_assays Cellular Assays (Proliferation, Apoptosis) ic50_determination->cellular_assays data_analysis Data Analysis & Selectivity Score Calculation cellular_assays->data_analysis end Selectivity Profile Established data_analysis->end

Caption: Experimental workflow for determining the cross-reactivity profile of a kinase inhibitor.

Safety Operating Guide

Proper Disposal of 4-Chloro-7-(trifluoromethyl)quinazoline: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Chloro-7-(trifluoromethyl)quinazoline, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₉H₄ClF₃N₂
Molecular Weight 232.59 g/mol
Physical Form Solid
CAS Number 16499-65-3
Storage Temperature 2-8°C, under inert atmosphere
Melting Point Data not available
Boiling Point Data not available
Flash Point Data not available
LD50/LC50 Data not available

Hazard Identification and Safety Precautions

Based on the available information, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A properly fitted laboratory coat

  • Use of a chemical fume hood to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The following protocol outlines the required steps for the safe disposal of this compound. This procedure is based on general guidelines for the disposal of halogenated organic waste.

1. Waste Segregation:

  • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."
  • Crucially, do not mix this compound waste with non-halogenated chemical waste. The disposal methods and costs for these two streams are significantly different.

2. Containerization:

  • Use a compatible, leak-proof container for the waste. Glass or high-density polyethylene (HDPE) containers are generally suitable.
  • Ensure the container is properly sealed to prevent leaks or spills.
  • Do not fill the container to more than 90% of its capacity to allow for expansion.

3. Labeling:

  • Affix a hazardous waste label to the container as soon as the first waste is added.
  • The label must clearly state "Hazardous Waste" and list all contents, including "this compound" and any solvents used.
  • Indicate the approximate concentrations of each component.

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
  • This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

5. Disposal Request:

  • Once the waste container is full, or if the waste has been stored for a prolonged period, arrange for its collection and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Follow all institutional and local regulations for waste pickup and documentation.

6. Decontamination of Labware:

  • Any glassware or equipment that has come into contact with this compound must be decontaminated.
  • Rinse the contaminated items with a suitable organic solvent (e.g., acetone or ethanol).
  • Collect the initial solvent rinsate as "Halogenated Organic Waste" and add it to the designated waste container.
  • Subsequent rinses with soap and water can be performed after the initial solvent decontamination.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal Steps cluster_decon Decontamination start Start: Handling 4-Chloro-7- (trifluoromethyl)quinazoline ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: Place in 'Halogenated Organic Waste' container fume_hood->segregate decontaminate Decontaminate Labware: Rinse with appropriate solvent fume_hood->decontaminate label_waste Label Container: - 'Hazardous Waste' - List all contents and concentrations segregate->label_waste store_waste Store Securely: - Sealed container - Designated satellite accumulation area label_waste->store_waste request_pickup Request Disposal: Contact EHS or licensed contractor store_waste->request_pickup end End: Safe and Compliant Disposal request_pickup->end collect_rinsate Collect Rinsate: Add to 'Halogenated Organic Waste' container decontaminate->collect_rinsate collect_rinsate->segregate

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-7-(trifluoromethyl)quinazoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-(trifluoromethyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.